Cortisol-1,2-D2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H30O5 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(1S,2R,8S,9S,10R,11S,13S,14S,17R)-1,2-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D,7D/t5-,7+,14+,15+,16+,18-,19+,20+,21+/m1 |
InChI Key |
JYGXADMDTFJGBT-DDHHHNOZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Deuterium-Labeled Cortisol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of deuterium-labeled cortisol, a critical tool in biomedical and pharmaceutical research. Deuterated cortisol, particularly cortisol-d4, serves as an invaluable internal standard for mass spectrometry-based quantification of endogenous cortisol, enabling precise measurements in complex biological matrices.[1][2][3] This document outlines a common synthetic route, detailed characterization protocols, and relevant biological context.
Introduction: The Role of Deuterated Cortisol
Cortisol (hydrocortisone) is a primary glucocorticoid hormone produced by the adrenal gland, playing a central role in metabolism, immune response, and stress regulation.[2][3] Accurate quantification of cortisol levels in plasma, urine, saliva, and hair is crucial for diagnosing and managing a range of conditions, including Cushing's syndrome and Addison's disease.
Stable isotope dilution analysis using mass spectrometry is the gold standard for steroid hormone quantification. Deuterium-labeled cortisol, such as [9,11,12,12-²H₄]cortisol (cortisol-d4), is the preferred internal standard because it shares near-identical chemical and physical properties with endogenous cortisol but is distinguishable by its higher mass. This allows for correction of sample loss during extraction and purification, as well as variations in instrument response, leading to highly accurate and precise measurements.
Synthesis of Deuterium-Labeled Cortisol ([²H₄]-Cortisol)
A robust and well-documented method for preparing cortisol labeled with four deuterium (B1214612) atoms at chemically stable positions ([9,11,12,12-²H₄]cortisol) involves a multi-step process starting from cortisone (B1669442). This approach utilizes hydrogen-deuterium exchange and reductive deuteration reactions to achieve high isotopic enrichment.
Logical Workflow for Synthesis and Analysis
The overall process from starting material to the final, characterized product follows a structured workflow. This involves the core chemical synthesis, followed by rigorous purification to isolate the target compound, and finally, comprehensive characterization to verify its identity, purity, and isotopic distribution.
Experimental Protocol: Synthesis of [9,11,12,12-²H₄]Cortisol
The following protocol is adapted from the method described by Shibasaki et al. (1992).
-
Protection of the Side Chain: The C-17 dihydroxyacetone side chain of cortisone is first protected to prevent unwanted side reactions. This is typically achieved by reacting cortisone with a protecting agent to form a stable derivative like a bismethylenedioxy (BMD) adduct.
-
Hydrogen-Deuterium Exchange: The protected cortisone-BMD is subjected to hydrogen-deuterium exchange. This is carried out using a strong deuterated base in a deuterated solvent, such as 6.5% sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD). This step facilitates the exchange of protons at the C-9 and C-12 positions with deuterium atoms.
-
Protection of the C-3 Carbonyl: Following the exchange reaction, the C-3 carbonyl group is protected, for example, as a semicarbazone, to prevent its reduction in the subsequent step.
-
Reductive Deuteration: The key step of introducing the deuterium at C-11 involves the reductive deuteration of the C-11 keto group. Sodium borodeuteride (NaBD₄) is used as the reducing agent, which introduces a deuterium atom at the 11β-position.
-
Deprotection and Isotope Exchange: The protecting groups are removed. This includes the removal of the C-3 semicarbazone and the C-17 BMD group. A final step involves removing any easily exchangeable deuterium atoms by treating the compound with a non-deuterated base, such as 6.5% NaOH in methanol.
This process yields the desired [9,11,12,12-²H₄]cortisol with high isotopic content.
Characterization of Deuterium-Labeled Cortisol
Thorough characterization is essential to confirm the chemical identity, purity, and isotopic distribution of the synthesized deuterated cortisol. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the labeled cortisol and to determine the isotopic distribution.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap) is used.
-
Chromatography: Reverse-phase chromatography is typically employed to separate cortisol from impurities.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for cortisol analysis.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the protonated molecular ions ([M+H]⁺). For unlabeled cortisol (d₀), this ion appears at m/z 363.2. For cortisol-d4, the expected ion is at m/z 367.2.
Data Presentation: Isotopic Distribution
The analysis of the mass spectrum allows for the quantification of different deuterated species present in the final product.
| Species | Description | Theoretical m/z ([M+H]⁺) | Observed Abundance (%) |
| d₀ | Unlabeled Cortisol | 363.2 | < 1% |
| d₁ | Cortisol + 1 Deuterium | 364.2 | Not Reported |
| d₂ | Cortisol + 2 Deuterium | 365.2 | Not Reported |
| d₃ | Cortisol + 3 Deuterium | 366.2 | 21.2% |
| d₄ | Target Compound | 367.2 | 78.1% |
| d₅ | Cortisol + 5 Deuterium | 368.2 | 0.74% |
Note: The data presented is based on the synthesis of [9,11,12,12-²H₄]cortisol as reported in the literature. Actual results may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information and confirms the specific locations of the deuterium labels.
Experimental Protocol: NMR Analysis
-
¹H NMR (Proton NMR): A high-resolution ¹H NMR spectrum is acquired. In the spectrum of deuterated cortisol, the signals corresponding to the protons at positions 9, 11, and 12 will be significantly diminished or absent compared to the spectrum of unlabeled cortisol.
-
²H NMR (Deuterium NMR): A ²H NMR spectrum is acquired to directly observe the deuterium nuclei. This spectrum will show distinct peaks corresponding to the deuterium atoms at positions 9, 11, and 12, confirming their successful incorporation. The chemical shifts in ²H NMR are similar to those in ¹H NMR.
Data Presentation: NMR Spectral Data
The following table summarizes expected changes in the ¹H NMR spectrum upon deuteration.
| Proton Position | Expected ¹H Chemical Shift (ppm) | Expected Observation in Cortisol-d4 |
| H-9α | ~1.5 | Signal significantly reduced/absent |
| H-11α | ~4.3 | Signal significantly reduced/absent |
| H-12α, H-12β | ~1.8 - 2.2 | Signals significantly reduced/absent |
Biological Context: Cortisol Signaling Pathway
Cortisol exerts its effects primarily through the glucocorticoid receptor (GR), a transcription factor that resides in the cytoplasm in an inactive state, complexed with chaperone proteins like heat shock proteins (HSPs).
Glucocorticoid Receptor (GR) Signaling Pathway
-
Ligand Binding: Cortisol diffuses across the cell membrane and binds to the ligand-binding domain of the GR in the cytoplasm.
-
Conformational Change & Translocation: This binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins. The activated GR-cortisol complex then translocates into the nucleus.
-
Gene Regulation: In the nucleus, the GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to the wide-ranging physiological effects of cortisol.
References
Understanding cortisol metabolism with stable isotope labeling
An In-Depth Technical Guide to Understanding Cortisol Metabolism with Stable Isotope Labeling
Introduction
Cortisol, a glucocorticoid hormone synthesized in the adrenal cortex, is central to regulating a wide array of physiological processes, including metabolism, immune response, and stress. Dysregulation of cortisol production and metabolism is implicated in numerous pathological states, such as Cushing's syndrome and Addison's disease. Consequently, accurately assessing cortisol kinetics is paramount for both basic research and clinical drug development.
Stable isotope labeling, coupled with mass spectrometry, has emerged as the gold-standard methodology for quantifying the dynamics of cortisol metabolism in vivo. This technique involves the administration of a cortisol molecule labeled with a stable isotope (e.g., deuterium (B1214612) or carbon-13), which acts as a tracer. By tracking the appearance and disappearance of the labeled and unlabeled cortisol and its metabolites, researchers can precisely determine production rates, clearance, and the activity of key metabolic pathways. This guide provides a comprehensive overview of the principles, experimental protocols, data interpretation, and applications of this powerful technique.
Core Principles of Cortisol Metabolism
The metabolism of cortisol is a complex process involving several key enzymatic pathways that primarily occur in the liver and peripheral tissues. The main routes of cortisol metabolism include:
-
Interconversion of Cortisol and Cortisone (B1669442): The reversible conversion of active cortisol to inactive cortisone is a critical control point in glucocorticoid action. This process is regulated by two isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD). 11β-HSD1, found predominantly in the liver and adipose tissue, primarily converts cortisone to cortisol. Conversely, 11β-HSD2, located in mineralocorticoid target tissues like the kidneys, inactivates cortisol to cortisone, thereby protecting the mineralocorticoid receptor from illicit occupation by cortisol.
-
A-Ring Reduction: The primary catabolic pathway for cortisol involves the reduction of its A-ring. This is initiated by 5α-reductase or 5β-reductase, leading to the formation of dihydrocortisol (B45014) and subsequently tetrahydrocortisol (B1682764) metabolites, which are then conjugated with glucuronic acid for excretion in the urine.
-
6β-Hydroxylation: A smaller fraction of cortisol is metabolized via 6β-hydroxylation, a reaction catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. The product, 6β-hydroxycortisol, is more water-soluble and can be excreted in the urine without further conjugation.
Below is a diagram illustrating the major pathways of cortisol metabolism.
Caption: Major pathways of cortisol metabolism.
Experimental Workflow for Stable Isotope Tracer Studies
A typical stable isotope tracer study to assess cortisol metabolism involves several key steps, from tracer administration to data analysis. The general workflow is designed to achieve a steady state of the tracer in the body, allowing for accurate kinetic measurements.
The workflow can be visualized as follows:
Caption: General experimental workflow for a cortisol stable isotope study.
Detailed Experimental Protocols
The following provides a more detailed methodology for a typical stable isotope-labeled cortisol study.
1. Tracer Selection and Preparation:
-
Tracer: Deuterium-labeled cortisol, such as [9,12,12-²H₃]cortisol (d3-cortisol), is commonly used due to its stability and the ability to be distinguished from endogenous cortisol by mass spectrometry.
-
Preparation: The lyophilized tracer is reconstituted in sterile saline to a known concentration. The solution must be sterile and pyrogen-free for intravenous administration.
2. Subject Preparation and Tracer Administration:
-
Fasting: Subjects are typically required to fast overnight to minimize metabolic fluctuations.
-
Catheterization: Two intravenous catheters are placed, one for tracer infusion and one for blood sampling.
-
Tracer Administration: A primed, continuous infusion is often employed. This involves an initial bolus dose (the "prime") to rapidly achieve a target plasma concentration, followed by a continuous infusion at a constant rate to maintain this steady state.
3. Sample Collection:
-
Blood: Blood samples are collected at regular intervals (e.g., every 10-20 minutes) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine: A 24-hour urine collection may be performed to assess the excretion of cortisol metabolites.
4. Sample Processing and Analysis:
-
Extraction: Cortisol and its metabolites are extracted from the plasma or urine, often using solid-phase extraction (SPE).
-
Derivatization: In some cases, derivatization may be performed to improve the chromatographic and mass spectrometric properties of the steroids.
-
LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the different steroids, which are then ionized and fragmented. The mass spectrometer can differentiate between the endogenous (unlabeled) and tracer (labeled) molecules based on their mass-to-charge ratio.
Data Analysis and Interpretation
The data from the LC-MS/MS analysis are used to calculate various kinetic parameters. The logical flow of data analysis is as follows:
Caption: Logical flow of data analysis in a tracer study.
Key kinetic parameters are calculated as follows:
-
Metabolic Clearance Rate (MCR): The volume of plasma cleared of the steroid per unit of time. At steady state, it is calculated as:
-
MCR (L/h) = Infusion Rate (nmol/h) / Plasma Concentration (nmol/L)
-
-
Production Rate (PR): The rate at which the body produces the steroid. It is calculated as:
-
PR = MCR × Plasma Concentration
-
Quantitative Data on Cortisol Kinetics
The following table summarizes representative quantitative data for cortisol kinetics in healthy adults, derived from stable isotope tracer studies.
| Parameter | Mean Value | Units | Notes |
| Cortisol Production Rate | 16.5 - 28.1 | mg/day | Varies with circadian rhythm; highest in the morning. |
| Cortisol Metabolic Clearance Rate (MCR) | 8.3 - 12.5 | L/h | |
| Plasma Cortisol Concentration (Morning) | 100 - 250 | ng/mL | |
| Plasma Cortisol Concentration (Evening) | < 50 | ng/mL | |
| Contribution of 11β-HSD1 to Cortisol Production | ~30% | % of total | Represents the regeneration of cortisol from cortisone. |
| Urinary Excretion of Tetrahydro-metabolites | 40-50% | % of total production | Represents the major route of cortisol catabolism. |
| Urinary Excretion of 6β-hydroxycortisol | < 5% | % of total production | Can be induced by certain drugs. |
Note: These values are approximate and can vary based on factors such as age, sex, and the specific methodology used.
Applications in Drug Development
Stable isotope labeling techniques are invaluable in drug development for several reasons:
-
Pharmacodynamic Assessment: They can be used to determine if a new drug affects cortisol synthesis, clearance, or metabolism. For example, this method can quantify the degree of inhibition of an enzyme like 11β-HSD1 by a novel inhibitor.
-
Drug-Drug Interaction Studies: These techniques can investigate whether a drug alters cortisol metabolism by inducing or inhibiting key enzymes like CYP3A4. An increase in the 6β-hydroxycortisol to cortisol ratio, for instance, is a marker of CYP3A4 induction.
-
Disease Modeling: These methods are used to study altered cortisol metabolism in disease states and to assess the biochemical efficacy of therapeutic interventions.
Conclusion
The use of stable isotope labeling has revolutionized our understanding of cortisol metabolism. This powerful technique provides a dynamic and quantitative assessment of the key pathways involved in cortisol synthesis and catabolism. For researchers and drug development professionals, this methodology offers a precise tool to investigate the intricate regulation of glucocorticoid action in health and disease, and to characterize the impact of new chemical entities on this critical endocrine axis. The detailed protocols and data analysis frameworks described in this guide provide a foundation for the successful application of this technology.
The Use of Deuterated Cortisol in Elucidating Hypothalamic-Pituitary-Adrenal (HPA) Axis Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterated cortisol as a stable isotope tracer in the study of the Hypothalamic-Pituitary-Adrenal (HPA) axis. This powerful technique offers a dynamic and quantitative assessment of cortisol production, clearance, and metabolism, providing invaluable insights into HPA axis function in both physiological and pathological states.
Introduction to HPA Axis and the Role of Deuterated Cortisol
The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that regulates a multitude of physiological processes, including stress response, metabolism, and immune function.[1][2] Dysregulation of the HPA axis is implicated in a wide range of disorders, such as Cushing's syndrome, Addison's disease, and major depressive disorder.[3][4] The primary effector hormone of the HPA axis is cortisol, a glucocorticoid synthesized in the adrenal cortex.[4]
Traditional methods for assessing HPA axis activity, such as single-point measurements of plasma or salivary cortisol, provide a static snapshot and can be influenced by diurnal variations and the pulsatile nature of cortisol secretion. The use of stable isotope-labeled tracers, particularly deuterated cortisol (e.g., D3-cortisol, D4-cortisol), overcomes these limitations by allowing for the direct measurement of cortisol production and clearance rates in a dynamic manner. This technique involves the administration of a known amount of deuterated cortisol and subsequent measurement of the tracer-to-tracee ratio in biological fluids using mass spectrometry.
Core Principles of Deuterated Cortisol Tracer Studies
The fundamental principle behind using deuterated cortisol is the stable isotope dilution method. By introducing a known quantity of a "heavy" labeled cortisol (the tracer) into the systemic circulation, it mixes with the endogenously produced "light" cortisol (the tracee). By measuring the ratio of the tracer to the tracee at steady state, the rate of appearance (which equals the production rate) of endogenous cortisol can be accurately calculated. This approach is considered the gold standard for determining cortisol production rates (CPR).
Experimental Protocols
A meticulously planned experimental protocol is paramount for the successful execution of deuterated cortisol tracer studies. The following sections outline the key methodologies for in vivo human studies.
Subject Preparation and Tracer Administration
A typical study involves the continuous intravenous infusion of deuterated cortisol to achieve a steady-state concentration of the tracer in the plasma.
-
Subject Preparation: Subjects are typically admitted to a clinical research unit and acclimatized. An intravenous catheter is placed in each arm: one for the infusion of the deuterated cortisol and the other for blood sampling.
-
Tracer Preparation: A sterile solution of deuterated cortisol (e.g., 9,12,12-[2H3]-cortisol) is prepared in a suitable vehicle, such as saline. The infusion rate is carefully calculated to be a small fraction (typically 2-5%) of the anticipated endogenous cortisol production rate to minimize any potential feedback effects on the HPA axis.
-
Tracer Infusion: The deuterated cortisol solution is infused continuously using a calibrated infusion pump for a prolonged period, often 24 to 30 hours, to ensure that a steady state of the tracer is achieved and to account for the diurnal rhythm of cortisol secretion.
Sample Collection and Processing
Blood samples are collected at regular intervals to determine the plasma concentrations of both deuterated and endogenous cortisol.
-
Blood Sampling: Blood samples are collected frequently, for instance, every 20-30 minutes, during the final hours of the infusion period once steady state is presumed to be reached.
-
Plasma Separation: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.
-
Sample Pooling and Storage: For the determination of the 24-hour cortisol production rate, aliquots of plasma from each time point are often pooled. Plasma samples are stored at -80°C until analysis.
Sample Analysis by Mass Spectrometry
The accurate quantification of deuterated and endogenous cortisol in plasma samples is achieved using highly sensitive and specific mass spectrometry techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Plasma samples undergo an extraction procedure to isolate cortisol from other plasma components. A common method is liquid-liquid extraction using a solvent like ethyl acetate. For GC-MS analysis, a derivatization step is typically required.
-
LC-MS/MS Analysis: The extracted and reconstituted samples are injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 column, followed by detection using a tandem mass spectrometer. The instrument is operated in multiple-reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both endogenous cortisol and the deuterated cortisol tracer.
-
Data Analysis: The ratio of the peak areas of the deuterated tracer to the endogenous cortisol is used to calculate the cortisol production rate using the following formula:
-
CPR (mg/day) = Infusion Rate (mg/day) / (Tracer/Tracee Ratio - 1)
-
Data Presentation
The quantitative data derived from deuterated cortisol studies are crucial for interpreting HPA axis dynamics. The following tables summarize key parameters from various studies.
| Parameter | Value | Analytical Method | Reference |
| Cortisol Production Rate (Adults) | 9.9 ± 2.7 mg/day | LC-MS | |
| Cortisol Production Rate (Children) | 9.5 ± 2.5 mg/day | HPLC-MS | |
| Cortisol Production Rate (Pubertal Males) | 5.3 - 6.1 mg/m²/day | Deconvolution Analysis | |
| Cortisol Clearance Rate (Plasma Half-life) | ~66 minutes (normal levels) | Not specified | |
| Cortisol Clearance Rate (Plasma Half-life) | ~120 minutes (high levels) | Not specified |
Table 1: Cortisol Production and Clearance Rates in Humans
| Parameter | Value | Matrix | Reference |
| LLOQ for Cortisol-d3 | 2.73 nmol/L | Plasma | |
| LOD for Cortisol-d3 | 1.37 nmol/L | Plasma | |
| Linearity Range for Cortisol-d3 | 1.5% - 10% | Plasma | |
| LOD for Cortisol (LC-MS/MS) | 0.2 ng/mL | Serum | |
| LOQ for Cortisol (LC-MS/MS) | 1.0 ng/mL | Serum | |
| LOD for Cortisol (Urine) | 0.05 ng/mL | Urine | |
| LOQ for Cortisol (Urine) | 0.1 ng/mL | Urine |
Table 2: Analytical Performance Data for Deuterated Cortisol and Cortisol Quantification
Mandatory Visualizations
Diagrams are indispensable for illustrating the complex biological pathways and experimental procedures involved in deuterated cortisol studies.
HPA Axis Signaling Pathway
The following diagram illustrates the key components and feedback loops of the Hypothalamic-Pituitary-Adrenal axis.
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis Signaling Cascade.
Experimental Workflow for Deuterated Cortisol Tracer Study
This diagram outlines the sequential steps involved in a typical deuterated cortisol infusion study for determining cortisol production rates.
Caption: Experimental Workflow for a Deuterated Cortisol Infusion Study.
Conclusion
The use of deuterated cortisol as a stable isotope tracer provides a robust and reliable method for the quantitative assessment of HPA axis dynamics. This technical guide has outlined the core principles, detailed experimental protocols, and data presentation strategies for employing this powerful technique. By enabling the precise measurement of cortisol production and clearance rates, deuterated cortisol studies offer unparalleled insights into the pathophysiology of HPA axis-related disorders and provide a valuable tool for the development of novel therapeutic interventions. The continued application and refinement of these methods will undoubtedly further our understanding of this complex and vital neuroendocrine system.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]
- 3. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A USERS GUIDE TO HPA AXIS RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Deuterated Cortisol in Biological Sample Analysis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterated cortisol, with a focus on its use as an internal standard in mass spectrometry-based quantification of cortisol in biological samples. While specific preliminary studies on Cortisol-1,2-D2 are not extensively documented in publicly available literature, this guide will leverage data from studies using other deuterated cortisol isotopes (e.g., Cortisol-d3, Cortisol-d4, Cortisol-d5) to illustrate the principles, methodologies, and quantitative performance of these critical analytical techniques. The methodologies and data presented are considered representative and applicable to the use of this compound.
Introduction to Deuterated Cortisol in Bioanalysis
Cortisol, the primary glucocorticoid in humans, is a crucial biomarker for a range of physiological and pathological conditions, including stress, adrenal diseases, and metabolic disorders.[1][2] Accurate and precise quantification of cortisol in biological matrices such as plasma, serum, urine, and saliva is therefore of paramount importance in clinical and research settings.[3][4]
Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative bioanalysis due to its high specificity and accuracy.[5] This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. Deuterated cortisol serves as an ideal internal standard for cortisol quantification. It is added to biological samples at a known concentration at the beginning of the sample preparation process, allowing for the correction of analyte loss during extraction and variations in instrument response.
Quantitative Performance of Deuterated Cortisol-Based Assays
The use of deuterated cortisol internal standards in conjunction with mass spectrometry allows for highly sensitive and precise measurement of endogenous cortisol levels. The following tables summarize the quantitative performance characteristics of various LC-MS and GC-MS methods reported in the literature.
Table 1: Performance Characteristics of LC-MS Methods for Cortisol Quantification using Deuterated Internal Standards
| Parameter | Value | Biological Matrix | Deuterated Standard | Reference |
| Lower Limit of Quantification (LLOQ) | 2.73 nmol/L | Plasma | Cortisol-d3 | |
| Limit of Detection (LOD) | 1.37 nmol/L | Plasma | Cortisol-d3 | |
| Linearity Range | 1.5 - 10% Cortisol-d3 | Plasma | Cortisol-d3 | |
| Inter-assay Precision (%CV) | 3.34% at 86.7 nmol/L | Urine | d2-Cortisol | |
| Intra-assay Precision (%CV) | 2.09% at 84.5 nmol/L | Urine | d2-Cortisol | |
| Correlation Coefficient (r) | >0.995 | Plasma | Cortisol-d3 |
Table 2: Performance Characteristics of GC-MS Methods for Cortisol Quantification using Deuterated Internal Standards
| Parameter | Value | Biological Matrix | Deuterated Standard | Reference |
| Sensitivity | 1.02 ng per injection | Plasma | Cortisol-d5 | |
| Inter-assay Coefficient of Variation (%CV) | 3.07% | Plasma | Cortisol-d5 | |
| Intra-assay Coefficient of Variation (%CV) | 1.77% | Plasma | Cortisol-d5 |
Experimental Protocols
The following sections detail the typical experimental procedures for the analysis of cortisol in biological samples using a deuterated internal standard.
Sample Preparation
The goal of sample preparation is to extract cortisol from the complex biological matrix and remove potential interferences.
-
Liquid-Liquid Extraction (LLE):
-
Spike a known amount of deuterated cortisol internal standard into the biological sample (e.g., plasma, serum, urine).
-
Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to the sample.
-
Vortex the mixture to facilitate the transfer of cortisol and the internal standard into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the organic layer containing the analytes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection into the analytical instrument.
-
-
Solid-Phase Extraction (SPE):
-
Spike the biological sample with the deuterated cortisol internal standard.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute cortisol and the internal standard with a stronger organic solvent.
-
Evaporate the eluate and reconstitute the residue.
-
Chromatographic Separation
Chromatography is used to separate cortisol from other endogenous compounds before detection by mass spectrometry.
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent (e.g., methanol, acetonitrile), often with a small amount of acid (e.g., formic acid), is employed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Gas Chromatography (GC):
-
Derivatization: Cortisol is a non-volatile compound and requires derivatization (e.g., oximation, silylation) to increase its volatility for GC analysis.
-
Column: A capillary column with a suitable stationary phase is used.
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.
-
Mass Spectrometric Detection
Mass spectrometry provides selective and sensitive detection of cortisol and its deuterated internal standard.
-
Ionization:
-
Atmospheric Pressure Chemical Ionization (APCI): Often used in LC-MS for the analysis of steroids.
-
Electrospray Ionization (ESI): Another common ionization technique for LC-MS.
-
Electron Ionization (EI): Typically used in GC-MS.
-
-
Mass Analysis:
-
Tandem Mass Spectrometry (MS/MS): Provides high selectivity by monitoring specific precursor-to-product ion transitions for both cortisol and the deuterated internal standard (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).
-
High-Resolution Mass Spectrometry (HRAM): Instruments like Orbitrap or Q-TOF offer high mass accuracy, which can be used to differentiate cortisol from isobaric interferences.
-
Visualizations
The following diagrams illustrate key workflows and biological pathways relevant to the analysis and interpretation of cortisol measurements.
Caption: Experimental workflow for cortisol quantification using a deuterated internal standard.
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis regulating cortisol secretion.
Conclusion
The use of deuterated cortisol as an internal standard is indispensable for the accurate and precise quantification of cortisol in biological samples by mass spectrometry. While specific studies focusing on this compound are sparse, the principles and methodologies outlined in this guide, based on the extensive research with other deuterated cortisol isotopes, provide a robust framework for its application in clinical and research settings. The combination of stable isotope dilution with advanced mass spectrometry techniques will continue to be a cornerstone of reliable steroid hormone analysis.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Biological functions and synthesis of Cortisol_Chemicalbook [chemicalbook.com]
- 3. acb.org.uk [acb.org.uk]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Determination of cortisol in human plasma by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Quantification of Cortisol Using Cortisol-1,2-D2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a glucocorticoid hormone synthesized in the adrenal cortex, is a crucial biomarker for a range of physiological processes including stress response, metabolism, and immune function.[1][2] Accurate and precise quantification of cortisol in biological matrices is essential for clinical diagnostics and research in endocrinology, neuroscience, and pharmacology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high sensitivity and specificity.[3]
The use of a stable isotope-labeled internal standard is critical for reliable LC-MS/MS quantification to correct for variations in sample preparation, matrix effects, and instrument response.[4] This document provides a detailed protocol for the quantification of cortisol in biological samples using Cortisol-1,2-D2 as an internal standard. While this protocol provides a comprehensive framework, specific parameters, particularly mass spectrometric conditions, should be optimized for the specific deuterated standard and instrumentation used.
Principle
The method employs a stable isotope dilution technique where a known amount of this compound is added to the sample at the beginning of the extraction procedure. This internal standard behaves chemically and physically similarly to the endogenous cortisol throughout the extraction and analysis process. By comparing the signal intensity of the analyte (cortisol) to that of the internal standard (this compound), precise and accurate quantification can be achieved.
Experimental Protocols
Materials and Reagents
-
Cortisol analytical standard
-
This compound internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ethyl acetate (B1210297)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or Supported Liquid Extraction (SLE) plates
-
Biological matrix (e.g., serum, plasma, saliva, urine)
Sample Preparation
A robust sample preparation protocol is essential for removing interfering substances and concentrating the analyte.[5] The following are example protocols for different biological matrices.
1. Protein Precipitation (for Serum/Plasma)
-
To 100 µL of serum or plasma, add 200 µL of cold acetonitrile containing the this compound internal standard at a known concentration.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid-Liquid Extraction (LLE) (for Urine)
-
To 500 µL of urine, add the this compound internal standard.
-
Add 2 mL of ethyl acetate or a mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v).[6]
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. Solid Phase Extraction (SPE) (for Saliva)
-
Centrifuge saliva sample to remove debris.
-
To 500 µL of supernatant, add the this compound internal standard.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the cortisol and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis. These should be optimized for the specific instrument and column used.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is typically used.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cortisol (Quantifier) | 363.2 | 121.1 | 25-35 |
| Cortisol (Qualifier) | 363.2 | 97.1 | 30-40 |
| Cortisol-d4 (Reference) | 367.2 | 121.1 | 25-35 |
| This compound (to be optimized) | ~365.2 | User Determined | User Determined |
Data Presentation
The following tables summarize typical quantitative data for cortisol analysis using a deuterated internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linear Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99[8] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115%[3] |
| Matrix Effect | Monitored and compensated by IS |
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 1.0 | 70 | 30 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 70 | 30 |
| 8.0 | 70 | 30 |
Visualizations
Experimental Workflow
Caption: Workflow for cortisol quantification using this compound.
Cortisol Signaling Pathway
References
- 1. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 2. Cortisol - Wikipedia [en.wikipedia.org]
- 3. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cerilliant.com [cerilliant.com]
- 5. researchgate.net [researchgate.net]
- 6. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cortisol Analysis Using Cortisol-1,2-D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a primary glucocorticoid hormone produced by the adrenal cortex, is a critical biomarker for assessing the function of the Hypothalamic-Pituitary-Adrenal (HPA) axis. Its measurement in biological matrices is essential in clinical research, diagnostics for conditions like Cushing's syndrome and Addison's disease, and in drug development to assess the impact of new chemical entities on steroidogenesis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for cortisol quantification due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as Cortisol-1,2-D2, is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[2]
This document provides detailed application notes and protocols for the preparation of various biological samples for cortisol analysis using this compound as an internal standard. The methodologies covered include Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Cortisol Secretion and the HPA Axis
The regulation of cortisol production is governed by the Hypothalamic-Pituitary-Adrenal (HPA) axis. Stress triggers the hypothalamus to release corticotropin-releasing hormone (CRH), which in turn stimulates the anterior pituitary to secrete adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal cortex to stimulate the synthesis and release of cortisol. Cortisol itself exerts negative feedback on both the hypothalamus and the pituitary to suppress CRH and ACTH production, thus maintaining hormonal balance.[3]
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis signaling pathway for cortisol regulation.
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the required level of sensitivity, and the desired sample throughput. The use of this compound as an internal standard is recommended for all protocols to ensure the highest accuracy.
General Workflow for Cortisol Analysis
The overall process for cortisol analysis following sample collection involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: A generalized experimental workflow for cortisol analysis.
Protocol 1: Protein Precipitation (PP)
Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis, particularly for samples with higher cortisol concentrations. It is commonly used for serum and plasma samples.
Experimental Protocol:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (serum or plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube. The 3:1 ratio of acetonitrile to sample is a common starting point.[4][5]
-
Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and complete protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a more selective method than PP, providing a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent. It is suitable for various matrices, including serum, plasma, saliva, and urine.
Experimental Protocol:
-
Sample Aliquoting: Pipette 500 µL of the sample into a glass test tube.
-
Internal Standard Spiking: Add the this compound internal standard to each sample.
-
Extraction Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of ethyl acetate and hexane).[6][7]
-
Mixing: Vortex the mixture for 5-10 minutes to facilitate the extraction of cortisol into the organic phase.
-
Phase Separation: Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and concentration, resulting in the cleanest extracts and the lowest limits of detection. It is particularly useful for complex matrices or when very low cortisol concentrations are expected.
Experimental Protocol:
-
Sample Pre-treatment: Centrifuge the sample (e.g., saliva) to remove particulates.[8][9] Dilute the sample with a suitable buffer if necessary.
-
Internal Standard Spiking: Add the this compound internal standard.
-
Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) followed by water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 20-30% methanol in water) to remove polar interferences.[10][11]
-
Elution: Elute the cortisol and the internal standard from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics for cortisol analysis using LC-MS/MS with deuterated internal standards. These values can serve as a benchmark for method development and validation.
Table 1: Method Performance by Sample Preparation Technique
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | 85-105% | 77-99%[7] | 79-95%[11][12] |
| Matrix Effect | Can be significant | Moderate | Minimal |
| Throughput | High | Medium | Low to Medium |
| Selectivity | Low | Medium | High |
| Cost per Sample | Low | Low to Medium | High |
Table 2: LC-MS/MS Method Validation Parameters for Cortisol Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.99 | [7][13] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 2.5 ng/mL | [7][14] |
| Limit of Detection (LOD) | 0.04 - 1.0 ng/mL | [7][14] |
| Intra-assay Precision (%CV) | < 10% | [14][15] |
| Inter-assay Precision (%CV) | < 15% | [14][15] |
| Accuracy (% Recovery) | 85-115% | [7][15] |
Conclusion
The choice of sample preparation technique for cortisol analysis should be guided by the specific requirements of the study, including the biological matrix, required sensitivity, and sample throughput. Protein precipitation offers a rapid and simple approach for high-concentration samples. Liquid-liquid extraction provides a cleaner extract with improved selectivity. Solid-phase extraction yields the cleanest samples and the best sensitivity, making it ideal for challenging matrices and low-level quantification. Regardless of the chosen method, the consistent use of this compound as an internal standard is paramount for achieving accurate and reliable results in cortisol quantification by LC-MS/MS.
References
- 1. Measuring cortisol in serum, urine and saliva - are our assays good enough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Measurement of Urinary Free Cortisol and Cortisone by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. hormonebalance.org [hormonebalance.org]
- 10. itspsolutions.com [itspsolutions.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Determination of Cortisol Levels in a Small Volume of Saliva of COVID-19-Recovering Patients During Treatment with Psychotropic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Cortisol in Human Eccrine Sweat by Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Cortisol-1,2-D2
Abstract
This application note details a robust and sensitive method for the quantification of Cortisol-1,2-D2 using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this stable isotope-labeled cortisol in various biological matrices. The method employs a simple and efficient sample preparation procedure, followed by chromatographic separation and detection using a high-resolution mass spectrometer, ensuring high selectivity and accuracy. This document provides detailed experimental protocols, data presentation in tabular format, and illustrative diagrams to guide the user through the entire workflow.
Introduction
Cortisol, the primary glucocorticoid in humans, is a critical biomarker for a range of physiological and pathological conditions, including adrenal and pituitary disorders.[1] Stable isotope-labeled internal standards are essential for accurate quantification of endogenous cortisol by mass spectrometry, correcting for matrix effects and variations during sample preparation and analysis. This compound is a deuterated analog of cortisol used as an internal standard in such assays. High-resolution mass spectrometry (HRMS) offers significant advantages over traditional methods by providing high mass accuracy and resolution, which enhances specificity and minimizes interferences from complex biological matrices.[2][3][4][5] This application note presents a comprehensive LC-HRMS method optimized for the detection and quantification of this compound, adaptable for various research and clinical applications.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for serum, plasma, and urine samples.
-
Aliquoting: Transfer 100 µL of the sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected endogenous cortisol levels) to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube to precipitate proteins.[1]
-
Vortexing: Vortex the tubes for 10 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean HPLC vial.
-
Dilution: Dilute the supernatant with 600 µL of deionized water.[1]
-
Injection: The sample is now ready for injection into the LC-HRMS system.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.9 µm particle size) is recommended for good separation.[6]
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.25 mL/min.[6]
-
Column Temperature: 20°C.[6]
-
Injection Volume: 20 µL.[6]
-
Gradient Elution: A gradient elution is recommended to ensure optimal separation from potential interferences.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 55 | 45 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 55 | 45 |
| 10.0 | 55 | 45 |
High-Resolution Mass Spectrometry
-
System: A high-resolution mass spectrometer, such as a quadrupole-Orbitrap or a time-of-flight (TOF) instrument.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[1][6]
-
Acquisition Mode: Full scan with a resolution of >70,000.
-
Scan Range: m/z 300-400.[1]
-
Monitored Ions:
-
Cortisol: [M+H]⁺ = m/z 363.2166
-
This compound: [M+H]⁺ = m/z 365.2292
-
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive |
| Scan Type | Full MS |
| Resolution | 140,000 |
| AGC Target | 1e6 |
| Maximum IT | 200 ms |
| Scan Range | 300 - 400 m/z |
Table 2: Method Validation Parameters
| Parameter | Expected Performance |
| Linearity Range | 2 – 1000 nmol/L |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2 nmol/L |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Glucocorticoid Signaling Pathway
Caption: Simplified glucocorticoid signaling pathway.
Conclusion
The described LC-HRMS method provides a reliable and highly selective approach for the quantification of this compound. The protocol is straightforward and can be readily implemented in laboratories equipped with standard LC-HRMS instrumentation. The high resolution and mass accuracy of the detector ensure minimal interference, leading to accurate and precise results, which are crucial for applications in clinical research and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Determination of hair cortisol in horses: comparison of immunoassay vs LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Salivary Cortisol Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The measurement of salivary cortisol, a key biomarker for stress and various endocrine disorders, has gained prominence due to its non-invasive collection and its correlation with the biologically active, free fraction of cortisol in the blood.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering superior sensitivity and specificity compared to traditional immunoassays.[1][4][5] The use of a deuterated internal standard, such as cortisol-d4, is crucial for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[5][6] This application note provides a detailed protocol for the quantitative analysis of salivary cortisol using LC-MS/MS with a deuterated internal standard, along with performance characteristics.
Principle of the Method
This method employs a simple and rapid sample preparation procedure followed by LC-MS/MS analysis. Saliva samples are first processed to remove impurities. A deuterated internal standard (Cortisol-d4) is added to the sample, which mimics the behavior of the endogenous cortisol throughout the extraction and analysis process. The samples are then subjected to protein precipitation to remove interfering proteins. Following centrifugation, the supernatant is injected into an LC-MS/MS system. The chromatographic separation is typically achieved on a C18 reversed-phase column. The detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[6][7] Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Application
The measurement of salivary cortisol has wide-ranging applications in clinical diagnostics and research:
-
Endocrinology: It is a first-line screening test for Cushing's syndrome, a condition characterized by an excess of cortisol.[4][6][8][9]
-
Stress Research: Salivary cortisol levels are widely used as a physiological marker of stress.[3]
-
Adrenal Function: It can be used to assess adrenal insufficiency (Addison's disease).[10]
-
Circadian Rhythm Studies: Salivary cortisol is valuable for studying the diurnal variation of cortisol secretion.[2]
-
Drug Development: It can be used to monitor the effects of drugs on the hypothalamic-pituitary-adrenal (HPA) axis.[1]
Experimental Protocols
Patient Preparation and Sample Collection
Proper sample collection is critical to avoid contamination and ensure accurate results.
-
Patient Instructions:
-
Do not eat for at least 60 minutes before sample collection.[8]
-
Avoid consuming alcohol for 12 hours prior to collection.[8]
-
Do not brush teeth or use mouthwash immediately before collection to prevent gum bleeding and contamination.[8]
-
Rinse the mouth thoroughly with water 10 minutes prior to collection.[8][9]
-
Avoid lip products like lipstick or chapstick before collection.[8]
-
Refrain from using exogenous cortisol-containing products (e.g., topical creams).[8]
-
-
Saliva Collection:
-
Collect saliva using a specialized collection device, such as a Salivette®, by placing the swab in the mouth and allowing it to become fully saturated.[8][9][11]
-
Alternatively, use the passive drool method by allowing saliva to pool in the mouth and then drooling into a collection tube.[5]
-
Ensure the collected sample is free of blood, mucus, and food particles.[8]
-
Immediately after collection, store the samples refrigerated or frozen at -20°C until analysis.[5][9][11]
-
Sample Preparation: Protein Precipitation
This protocol describes a simple and effective protein precipitation method.
-
Thaw the frozen saliva samples and centrifuge to pellet any particulate matter.[6][7]
-
To a 250 µL aliquot of the saliva supernatant, add 50 µL of the deuterated internal standard working solution (e.g., Cortisol-d4).[10]
-
Add 500 µL of acetonitrile (B52724) to precipitate the proteins.[10][12]
-
Vortex the mixture for 10 minutes.[10]
-
Centrifuge at high speed (e.g., 1650 x g for 15 minutes) to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Below is a graphical representation of the experimental workflow:
Caption: Experimental workflow for salivary cortisol analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These may need to be optimized for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Waters Atlantis® dC18, 2.1x50 mm, 3µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 10 - 20 µL
-
Column Temperature: 40 °C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[2][4][13]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cortisol: Q1: 363.2 m/z -> Q3: 121.2 m/z
-
Cortisol-d4 (Internal Standard): Q1: 367.2 m/z -> Q3: 121.2 m/z (Note: Specific MRM transitions should be optimized for the instrument in use).
-
-
Below is a diagram illustrating the logical relationship of the analytical components:
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Validation of an LC-MS/MS salivary assay for glucocorticoid status assessment: Evaluation of the diurnal fluctuation of cortisol and cortisone and of their association within and between serum and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of salivary cortisol in 2012 - laboratory techniques and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. Comparative analysis of salivary cortisol measurements using different assay methods in relation to serum-free cortisol measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cortisol by LC-MS/MS, Salivary | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. dpxtechnologies.com [dpxtechnologies.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Sensitive and Robust LC-MS/MS Analysis of Salivary Cortisol in Negative Mode | Springer Nature Experiments [experiments.springernature.com]
Application of Cortisol-1,2-D2 in Pediatric Adrenal Insufficiency Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenal insufficiency (AI) in the pediatric population is a condition characterized by deficient cortisol production, which can lead to life-threatening adrenal crises.[1][2] Accurate diagnosis and management are crucial. The gold-standard for assessing cortisol production rates involves stable isotope dilution techniques coupled with mass spectrometry.[3][4][5] This document provides detailed application notes and protocols for the use of Cortisol-1,2-D2, a deuterated stable isotope of cortisol, in pediatric adrenal insufficiency studies. While specific literature on this compound is limited, the methodologies presented here are based on established protocols for other deuterated cortisol isotopes, such as 9,12,12-2H3-cortisol (d3-cortisol), and are expected to be directly applicable.[3][4][5]
This compound serves as an internal standard and tracer for quantifying endogenous cortisol levels and production rates with high precision and accuracy, overcoming the limitations of traditional immunoassays.[6] This approach is invaluable for elucidating the pathophysiology of pediatric adrenal disorders and for the development of novel therapeutic strategies.
Data Presentation
Table 1: Pediatric Cortisol Production Rates Determined by Stable Isotope Dilution
| Age Group | Cortisol Production Rate (mg/m²/day) | Number of Subjects (n) | Reference |
| Children and Adolescents | 6.8 ± 1.9 | 33 | [3] |
| Male Children (10-13 years) | 4.8 ± 0.6 | 7 | [5] |
| Female Children (7-11 years) | 4.4 ± 0.5 | 4 | [5] |
Table 2: Diagnostic Criteria for Adrenal Insufficiency in Children
| Test | Condition | Serum Cortisol Level | Notes | Reference |
| Morning (8 a.m.) Cortisol | Highly suggestive of AI | < 5 µg/dL | In the absence of stress. | [7] |
| ACTH Stimulation Test (Standard Dose: 250 µg) | Normal Response | Peak > 18-20 µg/dL | Samples are typically taken at 0, 30, and 60 minutes post-stimulation. | [8][9] |
| ACTH Stimulation Test (Low Dose: 1 µg) | Normal Response | Peak > 18-20 µg/dL | May be more sensitive for secondary AI. | [10] |
| Insulin Tolerance Test | Normal Response | Peak > 18-20 µg/dL | Gold standard for central AI, but carries a risk of hypoglycemia. | [11] |
Table 3: Hydrocortisone Replacement Dosing in Pediatric Adrenal Insufficiency
| Condition | Hydrocortisone Dose (mg/m²/day) | Dosing Schedule | Reference |
| Maintenance Therapy | 8-12 | 2-3 divided doses | [10][12] |
| Congenital Adrenal Hyperplasia (CAH) | 12-20 | 2-3 divided doses | [10] |
| Minor Stress (e.g., fever) | 30-50 | Triple the maintenance dose | [10] |
| Major Stress (e.g., surgery) | 100 | IV bolus followed by continuous infusion or q6h boluses | [1][10] |
Experimental Protocols
Protocol 1: Determination of Cortisol Production Rate using this compound
Objective: To accurately measure the 24-hour cortisol production rate in pediatric subjects.
Materials:
-
This compound (sterile solution for infusion)
-
Infusion pump
-
Indwelling intravenous catheters
-
Blood collection tubes (e.g., EDTA)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[13][14]
Procedure:
-
Subject Preparation: Subjects should be admitted to a clinical research unit. Two intravenous catheters are placed, one for tracer infusion and one for blood sampling.
-
Tracer Infusion: A continuous infusion of this compound is administered at a rate of approximately 2-5% of the anticipated cortisol production rate.[4][5] The infusion should be maintained for at least 30 hours to ensure isotopic equilibrium.[3]
-
Blood Sampling: After a 6-hour equilibration period, blood samples are collected every 20-30 minutes for 24 hours.[3][5]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
LC-MS/MS Analysis:
-
Sample Preparation: A known amount of an internal standard (e.g., 13C-labeled cortisol) is added to the plasma samples. Cortisol is then extracted using a liquid-liquid or solid-phase extraction method.[6]
-
Chromatography: The extracted samples are injected into an LC system for separation of cortisol from other steroids.
-
Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer. The concentrations of endogenous cortisol and this compound are determined by measuring the area under the curve for their respective ion transitions.[14]
-
-
Calculation of Cortisol Production Rate: The cortisol production rate (CPR) is calculated using the following formula: CPR = Infusion rate of this compound / (Isotopic enrichment of plasma cortisol at steady state)
Protocol 2: ACTH Stimulation Test with LC-MS/MS Quantification
Objective: To assess adrenal reserve and diagnose adrenal insufficiency.
Materials:
-
Cosyntropin (B549272) (synthetic ACTH)
-
Intravenous catheter
-
Blood collection tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Baseline Sample: A baseline blood sample is drawn for the measurement of cortisol and ACTH.
-
Cosyntropin Administration: Cosyntropin is administered intravenously. The standard dose is 250 µg for children over 2 years, 125 µg for children under 2 years, and 15 µg/kg for infants.[9] A low-dose test may use 1 µg of cosyntropin.[10]
-
Post-Stimulation Samples: Blood samples are collected at 30 and 60 minutes after cosyntropin administration.[8]
-
Sample Processing and Analysis: Plasma is separated and stored as described in Protocol 1. Cortisol concentrations are measured by LC-MS/MS, using this compound as an internal standard for accurate quantification.
Mandatory Visualization
Caption: Hypothalamic-Pituitary-Adrenal (HPA) Axis Signaling Pathway.
Caption: Experimental Workflow for Cortisol Production Rate Measurement.
Caption: Diagnostic Algorithm for Pediatric Adrenal Insufficiency.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. mdpi.com [mdpi.com]
- 3. Cortisol production rate in childhood and adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daily cortisol production rate in man determined by stable isotope dilution/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortisol production rate measurement by stable isotope dilution using gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Theory and Application to Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pedsendo.org [pedsendo.org]
- 8. wjpch.com [wjpch.com]
- 9. Pediatric Adrenal Insufficiency (Addison Disease) Workup: Approach Considerations, Electrolyte levels, Serum Cortisol Testing [emedicine.medscape.com]
- 10. Pediatric Adrenal Insufficiency: Diagnosis, Management, and New Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pediatric Adrenal Insufficiency: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adrenal Insufficiency in Children - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry in the Assessment of Cushing's Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cushing's syndrome is a hormonal disorder caused by prolonged exposure of the body's tissues to high levels of the hormone cortisol. Accurate measurement of cortisol and its related hormones is crucial for the diagnosis and management of this condition. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for steroid hormone analysis, offering superior specificity and accuracy compared to traditional immunoassays.[1][2] This document provides detailed application notes and protocols for the use of IDMS in the assessment of Cushing's syndrome.
The principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated cortisol) to the sample as an internal standard.[3] The ratio of the unlabeled (endogenous) to labeled analyte is then measured by mass spectrometry. This method corrects for variations in sample preparation and analytical instrumentation, leading to highly precise and accurate quantification.
Signaling Pathway: The Hypothalamic-Pituitary-Adrenal (HPA) Axis in Cushing's Syndrome
The overproduction of cortisol in Cushing's syndrome results from a dysregulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. Understanding this pathway is essential for interpreting diagnostic tests.
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various IDMS methods for cortisol measurement relevant to the diagnosis of Cushing's syndrome.
Table 1: Performance Characteristics of Serum/Plasma Cortisol IDMS Methods
| Parameter | LC-MS/MS[4] | LC-MS/MS[5] | GC-MS[6] |
| Linearity | 0–500 µg/L | 0.800–600 ng/mL | Not specified |
| Correlation (r) | 0.999 | Not specified | Not specified |
| Total CV (%) | 3.2% at 269 µg/L | ≤2.6% | 6–10% (inter-assay) |
| 5.0% at 15.1 µg/L | |||
| Repeatability (%) | Not specified | 0.9 to 1.9% | 3-5% (intra-assay) |
| LOD | Not specified | Not specified | 0.8 µg/dL |
| LOQ | Not specified | 0.800 ng/mL | Not specified |
Table 2: Reference Intervals and Diagnostic Cut-offs for Cortisol by IDMS
| Sample Type | Population | Parameter | Value (IDMS) | Reference |
| 24-h Urine | Healthy Adults (Male) | Upper Reference Limit | 238 nmol/day | [7] |
| 24-h Urine | Healthy Adults (Female) | Upper Reference Limit | 147 nmol/day | [7] |
| 24-h Urine | Cushing's Syndrome | Best Cut-off | 258.1 nmol/24 h | [8] |
| Late-Night Saliva | Healthy Volunteers | Reference Interval | 0.17-0.97 µg/L | [9] |
| Late-Night Saliva | Suspected Hypercortisolism | Diagnostic Threshold | 1.15 µg/L | [9] |
| Late-Night Saliva | Healthy Adults | Upper Reference Limit | 3.6 nmol/L | [10] |
| Serum | Post-Dexamethasone | Discrepant Cut-off | 50 nmol/L | [1] |
Experimental Protocols
Protocol 1: Serum Cortisol Measurement by LC-MS/MS
This protocol is based on a rapid isotope-dilution LC-tandem MS method.[4]
1. Sample Preparation
-
Pipette 150 µL of serum into a microcentrifuge tube.
-
Add a known amount of tri-deuterated cortisol (d3-cortisol) as the internal standard.
-
Vortex to mix.
-
Deproteinize the sample by adding methanol (B129727)/zinc sulfate (B86663) solution.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Liquid Chromatography
-
HPLC System: Waters Alliance 2690 or equivalent.[4]
-
Extraction Column: For on-line solid-phase extraction.
-
Analytical Column: Reprosil pur C18-AQ, 125 × 2 mm; 5 µm.[4]
-
Mobile Phase A (Extraction): Water/Methanol (95/5 v/v) at 2 mL/min.[4]
-
Mobile Phase B (Analytical): Methanol/2 mM Ammonium (B1175870) Acetate (75/25 v/v) at 0.4 mL/min.[4]
-
Run Time: 5 minutes.[4]
3. Mass Spectrometry
-
Mass Spectrometer: Micromass Quattro LC-tandem mass spectrometer or equivalent.[4]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Transitions:
Protocol 2: 24-Hour Urinary Free Cortisol (UFC) by LC-MS/MS
This protocol is a generalized procedure based on common practices for UFC measurement.[8][11][12]
1. Sample Collection
-
Collect urine over a 24-hour period in a container with a preservative.
-
Measure and record the total volume.
-
Aliquot a portion for analysis and store frozen until use.
2. Sample Preparation
-
Thaw the urine sample and mix thoroughly.
-
Spike an aliquot of urine with a known amount of deuterated cortisol internal standard.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the cortisol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
3. Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile (B52724) with a modifier like formic acid or ammonium acetate.
-
Flow Rate: Typically 0.2-0.5 mL/min.
4. Mass Spectrometry
-
Ionization Mode: ESI or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[13]
-
Monitoring: MRM.
-
Transitions: Similar to serum cortisol (e.g., m/z 363 > 121 for cortisol).[14]
Experimental Workflow and Diagnostic Logic
The following diagrams illustrate the typical workflow for an IDMS experiment and the logical process for diagnosing Cushing's syndrome using these methods.
Caption: A typical experimental workflow for IDMS.
References
- 1. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Determination of serum cortisol using isotope dilution-liquid chromatography-mass spectrometry as a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Big data determination and validation of reference range for 24-h urine cortisol by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accuracy of immunoassay and mass spectrometry urinary free cortisol in the diagnosis of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reference ranges of late-night salivary cortisol and cortisone measured by LC-MS/MS and accuracy for the diagnosis of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Direct and Extraction Immunoassay Methods With Liquid Chromatography-Tandem Mass Spectrometry Measurement of Urinary Free Cortisol for the Diagnosis of Cushing's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urine Free Cortisol in the Diagnosis of Cushing's Syndrome: Is It Worth Doing and, If So, How? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference in Cortisol Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic interference during the mass spectrometric analysis of cortisol.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of cortisol mass spectrometry?
A1: Isotopic interference occurs when ions from other molecules have the same mass-to-charge ratio (m/z) as the cortisol ions or its isotopically labeled internal standard being measured. This overlap can lead to inaccurately high readings and compromise the quantification of cortisol. For example, the M+2 isotope of prednisolone (B192156) can interfere with the signal for cortisol.
Q2: What are the most common sources of interference in cortisol LC-MS/MS analysis?
A2: Common interferences include endogenous steroids that are structurally similar to cortisol, such as 20β-dihydrocortisol (20β-DHC), and exogenous compounds like medications.[1] Prednisolone, a synthetic steroid, is a well-documented interferent.[1][2] Other drugs, such as fenofibrate (B1672516) and omeprazole (B731) sulphone, have also been shown to cause interference.[1][3][4]
Q3: How can I distinguish between an interfering peak and the true cortisol peak?
A3: Chromatographic separation is key. A robust LC method should be able to resolve cortisol from known interferences. If you suspect an interfering compound, you can compare the retention time of the unknown peak with that of a certified reference standard of the suspected interferent. High-resolution mass spectrometry (HRMS) can also be used to differentiate between molecules with very small mass differences.
Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate issues with interference?
A4: While a SIL-IS, such as d4-cortisol, is crucial for correcting variations in sample preparation and instrument response, it cannot correct for a co-eluting interference that has the same m/z as the native (unlabeled) cortisol. The SIL-IS and the native cortisol will be similarly affected by matrix effects, but the additional signal from the interference will still lead to an overestimation of the cortisol concentration.
Q5: What are the acceptable limits for interference in a validated cortisol assay?
A5: While specific limits can vary by regulatory guidelines and intended use, a common acceptance criterion is that the signal from a potential interferent should be less than 20% of the lower limit of quantification (LLOQ) for cortisol. For example, one study noted that the signal from prednisolone was greater than 5% of the cortisol signal at a 5:1 prednisolone-to-cortisol ratio, indicating significant interference.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpectedly high cortisol levels in samples from patients on other medications.
-
Possible Cause: The patient may be taking a medication that is causing isobaric interference. Prednisolone and fenofibrate are known interferents.[1][3]
-
Troubleshooting Steps:
-
Review Patient Medication: Check if the patient has been prescribed prednisolone, fenofibrate, or other structurally similar steroids.
-
Chromatographic Separation: Ensure your LC method can separate cortisol from potential interferents. An Accucore Polar Premium® analytical column has been shown to separate cortisol from fenofibrate metabolites.[5]
-
Alternative MS/MS Transition: If chromatographic separation is not possible, a different precursor-to-product ion transition that is unique to cortisol can be used. For example, to avoid interference from fenofibrate with the 363 → 121 transition, the 363 → 97 transition can be used for cortisol, although this may be less sensitive.[5]
-
Issue 2: A peak is observed at the retention time of cortisol in a blank matrix sample.
-
Possible Cause: This could be due to carryover from a previous injection or contamination of the LC-MS system.
-
Troubleshooting Steps:
-
Inject a Solvent Blank: Run a blank injection of the mobile phase to see if the peak persists. If it does, the contamination is likely in the system.
-
Clean the Injection Port and Loop: Carryover often originates in the autosampler. Clean the needle and injection port according to the manufacturer's instructions.
-
Check for Contaminated Solvents: Prepare fresh mobile phases to rule out solvent contamination.
-
Issue 3: Poor peak shape (tailing or fronting) for the cortisol peak.
-
Possible Cause: Peak asymmetry can be caused by column degradation, an inappropriate sample solvent, or column overload.
-
Troubleshooting Steps:
-
Check the Column: A void at the column inlet or a blocked frit can cause peak distortion. Try flushing the column or replacing it if the problem persists.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
-
Reduce Injection Volume: Injecting too large a volume or too high a concentration of the sample can lead to column overload and peak fronting. Try diluting the sample or reducing the injection volume.
-
Data Presentation
Table 1: Common Interferences in Cortisol Mass Spectrometry
| Interfering Compound | Type of Interference | Mass Transition Affected (m/z) | Notes |
| Prednisolone | Isobaric (M+2 isotope) | 363 → 121 | Significant interference observed at a 5:1 ratio of prednisolone to cortisol.[1] |
| Fenofibrate | Isobaric | 363 → 121 | A daughter ion of fenofibrate has the same m/z as a cortisol fragment.[5] |
| 20β-Dihydrocortisol (20β-DHC) | Endogenous Isomer | 363 → 121 | Can be separated from cortisol with appropriate chromatography.[1] |
| Omeprazole Sulphone | Isobaric (M+2 isotope) | 364 → 164 (d3-cortisone) | Interferes with the isotopically labeled standard, requiring longer chromatographic run times to resolve.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Cortisol from Plasma
This protocol is a general guideline for the cleanup of plasma samples prior to LC-MS/MS analysis.
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard (e.g., d4-cortisol).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the cortisol and internal standard with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Cortisol
This is an example of an LC-MS/MS method for the analysis of cortisol.
-
Liquid Chromatography:
-
Column: Accucore Polar Premium® (or similar C18 column)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A linear gradient from 50% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Cortisol: 363.2 → 121.1
-
d4-Cortisol (IS): 367.2 → 121.1
-
-
Dwell Time: 100 ms
-
Mandatory Visualization
Caption: Troubleshooting workflow for isotopic interference.
References
- 1. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Pseudo-Cushing syndrome caused by fenofibrate interference with urinary cortisol assayed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Urinary Free Cortisol Determination and Interferences Studies Using Liquid Chromatography Coupled to Tandem Mass Spectrometry after On-Line Solid Phase Extraction Based on TurboflowTM Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Cortisol-1,2-D2 internal standard response
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Cortisol-1,2-D2 internal standard (IS) response during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in my this compound internal standard response?
A1: Variability in the internal standard response is a common issue in LC-MS/MS bioanalysis.[1][2] The primary causes can be grouped into three main categories:
-
Matrix Effects: Co-eluting endogenous components from biological samples (like salts, lipids, and proteins) can interfere with the ionization of the internal standard in the mass spectrometer's source, leading to ion suppression or enhancement.[3][4]
-
Sample Preparation Inconsistency: Variations in extraction efficiency, pipetting errors during the addition of the IS, or inconsistent sample handling can lead to significant differences in the final IS concentration across a batch.[2][5]
-
Instrumental Factors: Issues such as inconsistent injection volumes, fluctuations in the ion source, or a dirty mass spectrometer can cause the signal to drift or be erratic.[2][6]
Q2: I'm using a deuterated internal standard. Shouldn't that perfectly correct for any variability?
A2: Ideally, a stable isotope-labeled (SIL) internal standard like this compound should co-elute with the analyte and experience the same matrix effects, providing accurate correction.[7][8] However, this is not always guaranteed. Deuteration can sometimes cause a slight shift in chromatographic retention time compared to the non-labeled analyte.[1][9] If this separation occurs in a region of strong ion suppression, the analyte and the IS will be affected differently, leading to inaccurate quantification.[9][10]
Q3: My this compound response is consistently low in study samples compared to my calibration standards. What does this indicate?
A3: This is a classic sign of matrix-induced ion suppression.[11] Components present in the biological matrix (e.g., plasma, urine) of your study samples, which are not present in the simple solvent of your calibration standards, are likely co-eluting and suppressing the ionization of your internal standard. To confirm this and ensure accurate quantification, it is highly recommended to prepare matrix-matched calibration curves.[12]
Q4: How much variability in the internal standard response is considered acceptable?
A4: While there is no universally agreed-upon acceptance criterion, a common practice in regulated bioanalysis is to investigate samples where the IS response deviates significantly from the mean response of the calibration standards and quality controls (QCs). For example, an investigation may be triggered if the IS response of a sample is less than 50% or greater than 150% of the mean IS response for the batch.[2] The key is to ensure that any variability does not impact the accuracy of the final quantitative data.[1]
Troubleshooting Guide: High Variability in IS Response
If you observe high variability (%CV > 15-20%) in the this compound response across a single analytical batch, use the following systematic guide to identify and resolve the root cause.
Step 1: Initial Data Review & Pattern Recognition
Before heading to the lab, carefully examine your data. The pattern of variability can provide crucial clues.
-
Random vs. Systematic: Is the variability random across the plate, or is there a pattern (e.g., response drifts down over the run, certain wells are always low)?
-
Sample Type: Is the variability higher in incurred samples compared to calibration standards and QCs?
-
Analyte Concentration: Does the IS response change depending on the concentration of the analyte (cortisol)? High concentrations of the analyte can sometimes suppress the IS signal.[13]
The following diagram illustrates a logical workflow for troubleshooting.
Caption: Troubleshooting decision tree for Cortisol-d2 variability.
Step 2: Investigating Matrix Effects
Matrix effects are a primary cause of IS variability when analyzing biological samples.[1][4] Ion suppression occurs when molecules co-eluting with the IS reduce its ionization efficiency, lowering its signal.
Caption: Diagram illustrating ion suppression by co-eluting matrix components.
Quantitative Data Summary
The following tables summarize hypothetical data from experiments designed to troubleshoot IS variability.
Table 1: Effect of Sample Preparation Method on IS Response and Variability
| Preparation Method | Mean IS Peak Area | %CV of IS Response (n=10) | Analyte Recovery (%) |
| Protein Precipitation (PPT) | 850,000 | 25.4% | 95% |
| Liquid-Liquid Extraction (LLE) | 1,550,000 | 12.1% | 88% |
| Solid-Phase Extraction (SPE) | 2,100,000 | 6.5% | 92% |
This table demonstrates that while PPT is fast, it often results in dirtier extracts, leading to more significant ion suppression (lower IS area) and higher variability. SPE provides the cleanest extract, resulting in the highest and most consistent IS response.
Table 2: Impact of Chromatographic Separation on IS Suppression
| Gradient Time | Analyte-IS Retention Time Difference (ΔtR) | IS Response in Matrix vs. Solvent |
| 2 minutes (Fast) | 0.08 min | 55% |
| 5 minutes (Standard) | 0.05 min | 85% |
| 10 minutes (Extended) | 0.04 min | 92% |
This table shows how improving chromatographic resolution can move the analyte and IS away from interfering matrix components, mitigating ion suppression. A slight retention time difference (ΔtR) due to the deuterium (B1214612) isotope effect can be problematic with fast gradients where suppression is changing rapidly.[9][10]
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cortisol in Human Plasma
This protocol is designed to effectively remove phospholipids (B1166683) and other interfering substances.
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., C18/cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane (B92381) to remove lipids.
-
-
Elution:
-
Elute the cortisol and internal standard with 1 mL of 90:10 dichloromethane/isopropanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps identify regions in the chromatogram where ion suppression occurs.[7][11]
-
System Setup:
-
Prepare a solution of this compound at a concentration that provides a stable, mid-range signal (e.g., 50 ng/mL in mobile phase).
-
Using a syringe pump and a T-connector, infuse this solution at a low flow rate (e.g., 10 µL/min) into the mobile phase stream just after the analytical column and before the mass spectrometer inlet.
-
-
Procedure:
-
Begin infusing the IS solution and acquire data on the mass spectrometer, monitoring the specific MRM transition for this compound. You should observe a stable, elevated baseline.
-
While continuously infusing, inject a blank, extracted matrix sample (e.g., a plasma sample prepared via PPT without any IS added).
-
Monitor the IS signal throughout the chromatographic run.
-
-
Data Interpretation:
-
Stable Baseline: A consistent, flat baseline indicates no significant ion suppression or enhancement.
-
Signal Dip: A sharp or broad decrease in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.
-
Signal Increase: A rise in the baseline signal indicates ion enhancement.
-
By comparing the retention time of your analyte with the regions of ion suppression, you can determine if matrix effects are the likely cause of variability and take steps (e.g., modifying chromatography) to resolve the issue.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. nebiolab.com [nebiolab.com]
- 6. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 9. waters.com [waters.com]
- 10. myadlm.org [myadlm.org]
- 11. benchchem.com [benchchem.com]
- 12. welchlab.com [welchlab.com]
- 13. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Cortisol-1,2-D2
Technical Support Center: Cortisol-1,2-D2
Disclaimer: Specific handling and storage data for this compound are not widely published. The following best practices are based on established guidelines for deuterated steroids and cortisol analogs. Researchers should always consult the manufacturer's Certificate of Analysis (CoA) for any lot-specific recommendations.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Proper storage is crucial to maintain the chemical and isotopic integrity of this compound. Key factors to consider are temperature, light, and moisture.[1] For lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[2] Solutions should be stored in tightly sealed, amber vials at low temperatures (typically 2-8°C or -20°C) and protected from light.[2]
Q2: What is the best procedure for reconstituting lyophilized this compound?
A: Reconstitution should be performed carefully to ensure accuracy and prevent contamination or degradation.
-
Equilibrate: Allow the sealed vial to warm to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.[1][3]
-
Centrifuge: Briefly centrifuge the vial to ensure the entire lyophilized powder is at the bottom.[3][4]
-
Add Solvent: Use a high-purity aprotic solvent such as acetonitrile, methanol (B129727), or ethyl acetate (B1210297) to minimize the risk of hydrogen-deuterium (H/D) exchange.[2] Slowly add the calculated volume of solvent to the vial.
-
Dissolve: Gently agitate or swirl the vial to dissolve the contents completely. Avoid vigorous shaking, which can cause denaturation if any protein material is present.[3][4] The powder should dissolve within 15-30 minutes.[3]
-
Store: Transfer the resulting stock solution to a clean, amber vial with a PTFE-lined cap and store under the conditions outlined in the table below.[1]
Q3: What causes the deuterated standard and the unlabeled analyte to separate chromatographically in LC-MS/MS?
A: A chromatographic shift between a deuterated internal standard (IS) and its unlabeled analyte is a known phenomenon. This occurs because deuterium (B1214612) atoms are slightly smaller and form slightly stronger C-D bonds than C-H bonds, which can lead to minor differences in polarity and interaction with the stationary phase. If this shift causes the analyte and IS to elute into regions with different matrix effects, it can compromise quantitative accuracy.[5]
Storage and Handling Summary
The following table summarizes the recommended conditions for storing and handling this compound in both solid and solution forms.
| Parameter | Solid (Lyophilized) | In Aprotic Solvent (e.g., Acetonitrile) |
| Temperature | -20°C or colder[2] | Short-Term (Weeks): 2-8°C Long-Term (Months): -20°C or colder[2] |
| Atmosphere | Store in a desiccator under inert gas (e.g., Argon)[1][6] | Use tightly sealed containers to prevent solvent evaporation and moisture ingress.[1] |
| Light | Protect from light; store in an amber vial or in the dark.[1] | Store in amber glass vials to prevent photolytic degradation.[2] |
| Handling Notes | Allow the vial to reach room temperature before opening to prevent condensation.[1] | Minimize freeze-thaw cycles. Prepare aliquots for daily use to protect the main stock solution.[3] |
Troubleshooting Guide for LC-MS/MS Applications
This guide addresses common issues encountered when using this compound as an internal standard in mass spectrometry assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Declining or Inconsistent IS Signal | 1. H/D Exchange: Deuterium atoms are being replaced by hydrogen from protic solvents (e.g., water) or acidic/basic conditions.[7] 2. Degradation: The standard may be degrading due to improper storage (light/heat exposure) or instability in the sample matrix.[8] 3. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the IS in the mass spectrometer source.[9][10] | 1. Check Label Position & Solvents: Use high-purity aprotic solvents. Avoid standards with deuterium on exchangeable positions like hydroxyl (-OH) groups.[9] 2. Verify Storage: Ensure the standard is stored according to the recommendations (see table above). Prepare fresh working solutions. 3. Optimize Chromatography: Modify the LC gradient to separate the IS from interfering matrix components. Consider sample cleanup (e.g., SPE, LLE).[9] |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column Issues: The analytical column may be contaminated, clogged, or have a void.[5] 2. Injection Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase, causing distortion.[5] 3. Secondary Interactions: The analyte/IS is having unwanted interactions with the stationary phase.[5] | 1. Clean/Replace Column: Flush the column with a strong solvent wash sequence. If the problem persists, replace the column.[5] 2. Match Solvents: Reconstitute the final sample in a solvent that is as weak as or weaker than the mobile phase. 3. Adjust Mobile Phase: Add modifiers (e.g., a small amount of formic acid) to the mobile phase to improve peak shape. |
| Presence of Unlabeled Cortisol in the IS | 1. Isotopic Impurity: The deuterated standard contains a small amount of the unlabeled analyte from its synthesis. 2. In-Source Fragmentation: The deuterated standard is losing its deuterium label in the ion source of the mass spectrometer.[7] | 1. Assess Contribution: Analyze a blank matrix spiked only with the IS. The signal in the unlabeled cortisol channel should be minimal, typically less than 5% of the LLOQ response.[7][11] 2. Optimize MS Source Conditions: Adjust source parameters (e.g., temperature, gas flows) to minimize in-source fragmentation. |
Experimental Protocols & Visualizations
Protocol: Quantification of Cortisol in Serum using this compound by LC-MS/MS
This protocol provides a general methodology for the analysis of endogenous cortisol using a deuterated internal standard.
1. Materials and Reagents:
-
Cortisol and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human serum samples, calibrators, and quality controls
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)[12]
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cortisol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Cortisol stock solution in a surrogate matrix (e.g., charcoal-stripped serum) to create calibrators ranging from 1.0 to 500.0 ng/mL.[13]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution in methanol to a final concentration (e.g., 100 ng/mL).[13]
3. Sample Preparation (SPE): [12]
-
Aliquot: Transfer 100 µL of serum sample, calibrator, or QC into a clean tube.
-
Spike IS: Add 20 µL of the IS working solution to each tube (except for double blanks).
-
Extraction: Add 2 mL of ethyl acetate, vortex for 30 seconds, and centrifuge at 3,000 rpm for 5 minutes.[13]
-
Evaporate: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 200 µL of the initial mobile phase.[12]
4. LC-MS/MS Analysis:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.9 µm).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS Detection: Use Multiple Reaction Monitoring (MRM) in positive ion mode. Monitor specific precursor → product ion transitions for both cortisol (e.g., m/z 363.1 → 121.1) and this compound (e.g., m/z 365.1 → 121.1).[15]
5. Data Analysis:
-
Calculate the peak area ratio of the analyte (Cortisol) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of cortisol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. benchchem.com [benchchem.com]
- 8. Long-term stability of salivary cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
Calibrator and quality control preparation for cortisol assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the preparation of calibrators and quality controls in cortisol assays. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing cortisol calibrators and quality controls?
A1: Both calibrators and quality controls should be stored at temperatures between 2-8°C when not in use.[1] For long-term storage, some manufacturers recommend freezing at ≤ -20°C.[2][3] It is crucial to avoid repeated freeze-thaw cycles as this can degrade the cortisol and affect assay accuracy.[2][3] Always refer to the manufacturer's instructions for specific storage recommendations for your kit.
Q2: How often should I run calibrators and quality controls?
A2: A new calibration curve should be established for every run of the assay.[4] Quality controls should be run with each assay to validate the results.[5] It is recommended to test control samples at low, normal, and high concentration ranges to monitor assay performance across the entire standard curve.[1][6]
Q3: What is the "matrix effect" and how can it impact my cortisol assay?
A3: The matrix effect refers to the interference caused by components in the sample (e.g., serum, plasma, saliva) other than the analyte of interest (cortisol).[7][8] These interfering substances can include proteins, lipids, and other steroids that can cross-react with the assay antibodies, leading to inaccurate cortisol measurements.[7][8][9] This can result in either an overestimation or underestimation of the true cortisol concentration.[7][8] To mitigate this, it is recommended to use a calibrator diluent that closely mimics the sample matrix or to dilute both standards and samples in the same matrix.[10]
Q4: Can I use calibrators and controls from different kit lots?
A4: No, you should not mix or substitute reagents, including calibrators and controls, from different kit lots or sources.[3] Using components from different lots can lead to significant variability and inaccurate results. A new calibration curve must be generated when a new kit lot is used.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or non-specific binding | Inadequate washing of microplate wells. | Ensure thorough washing of wells according to the protocol, removing all residual wash buffer before adding the substrate.[2] |
| Contamination of reagents. | Use a face mask and gloves to prevent contamination from saliva, which contains cortisol.[3] Use separate reservoirs and fresh pipette tips for each reagent.[2][3] | |
| Low signal or poor sensitivity | Degraded calibrators or controls. | Ensure proper storage of calibrators and controls and avoid repeated freeze-thaw cycles.[2][3] Reconstitute fresh materials if degradation is suspected. |
| Incorrect incubation times or temperatures. | Adhere strictly to the incubation times and temperatures specified in the assay protocol.[3] Variations can lead to reduced binding and lower signal. | |
| High variability between duplicate wells | Pipetting inconsistencies. | Pre-rinse pipette tips with the reagent before dispensing.[2][12] Ensure consistent pipetting technique and volume for all wells. |
| Improper mixing of reagents in wells. | Gently tap the plate after adding reagents to ensure proper mixing.[4] | |
| Quality control values are out of range | Improper preparation of QC material. | Double-check the reconstitution and dilution steps for the QC samples. Ensure they are brought to room temperature before use.[13] |
| Change in reagent lot without recalibration. | A new calibration curve must be run whenever a new lot of reagents is used.[11] | |
| Instrument malfunction. | Verify that the microplate reader is calibrated and functioning correctly.[4] |
Experimental Protocols
Protocol 1: Preparation of Cortisol Calibrators (Example)
This protocol is a general example and should be adapted based on the specific instructions of your assay kit.
-
Bring to Room Temperature: Allow the calibrator diluent and the lyophilized cortisol standard to equilibrate to room temperature before use.[3]
-
Reconstitution: Reconstitute the lyophilized cortisol standard with the volume of deionized water specified on the vial label to create a stock solution.[3]
-
Serial Dilution:
-
Label a series of microcentrifuge tubes for each calibrator level (e.g., S0 to S4).[1]
-
Pipette the appropriate volume of calibrator diluent into each tube as per the kit instructions.[2]
-
Perform a serial dilution by transferring a specified volume of the stock solution to the first tube, mixing thoroughly, and then transferring a volume from this tube to the next, and so on. Use a fresh pipette tip for each transfer.[3]
-
-
Storage: Use the diluted standards within 60 minutes of preparation.[3] If not used immediately, refer to the kit insert for appropriate short-term storage conditions.
Protocol 2: Running Quality Controls
-
Preparation: Reconstitute and dilute the quality control samples (low, medium, high) according to the manufacturer's instructions. Allow them to reach room temperature before use.
-
Assay Procedure: Treat the QC samples in the same manner as the unknown samples in the assay.[1]
-
Data Analysis: After the assay is complete, compare the measured concentrations of the QC samples to the acceptable ranges provided by the manufacturer. The results should fall within these ranges for the assay to be considered valid.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Calibrator Concentrations | 0 - 500 ng/mL | This range can vary significantly between different assay kits. Always refer to the specific kit insert.[1] |
| Quality Control Acceptance Criteria | Within ± 2 Standard Deviations of the mean | Each laboratory should establish its own control ranges to monitor assay performance.[11] |
| Sample Dilution Factors | Serum/Plasma: ≥ 8-foldSaliva: ≥ 4-fold | Dilution is often necessary to minimize matrix effects and to bring the cortisol concentration within the dynamic range of the assay.[2] |
Visualizations
Caption: A diagram illustrating the general experimental workflow for a competitive cortisol immunoassay.
References
- 1. americantrade.com.eg [americantrade.com.eg]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
- 5. salimetrics.com [salimetrics.com]
- 6. mpbio.com [mpbio.com]
- 7. The effect of serum matrix and gender on cortisol measurement by commonly used immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical and Technical Aspects in Free Cortisol Measurement [e-enm.org]
- 10. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 11. medilinkltd.com [medilinkltd.com]
- 12. medimabs.com [medimabs.com]
- 13. youtube.com [youtube.com]
Dealing with co-eluting interferences in cortisol analysis
<
Welcome to the technical support center for cortisol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to co-eluting interferences in cortisol measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in LC-MS/MS analysis of cortisol?
A1: The most common interferences in LC-MS/MS cortisol analysis are structurally similar endogenous and exogenous steroids. Because they share the same mass and produce similar fragments, they cannot be distinguished by mass spectrometry alone and require effective chromatographic separation.[1]
Key interferents include:
-
Endogenous Isobars: These are molecules with the same molecular mass as cortisol.
-
21-deoxycortisol (B132708): A key interferent, especially in patients with 21-hydroxylase deficiency.[2][3][4]
-
20α- and 20β-dihydrocortisone: These cortisol isomers are known to co-elute with cortisol and can lead to falsely elevated results if not chromatographically separated.[5][6][7]
-
11-deoxycortisol and Corticosterone: Also known isomers that can interfere.[4]
-
-
Exogenous Synthetic Glucocorticoids:
-
Other Compounds:
Q2: My cortisol results from an immunoassay are unexpectedly high. Could this be due to interference?
A2: Yes, immunoassays are susceptible to cross-reactivity from other structurally similar steroids, which can lead to falsely elevated cortisol results.[7][13] Common sources of interference include:
-
Endogenous Steroids: Compounds like 21-deoxycortisol can show significant cross-reactivity in competitive protein binding assays.[2][3] Cortisone is another common interferent in cortisol immunoassays.[13]
-
Exogenous Hormones: Exposure to synthetic corticosteroids, and even progesterone, can cross-react and cause false elevations.[14]
-
Matrix Effects: Components within the sample matrix (e.g., plasma, urine) can interfere with the antigen-antibody binding in the assay.[13][15]
If you suspect interference, it is recommended to confirm the results using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its high specificity and sensitivity.[12][16]
Q3: How can I identify if a co-eluting interference is affecting my LC-MS/MS results?
A3: Identifying co-eluting interference requires a systematic approach. The following workflow provides steps to diagnose and resolve potential issues.
Troubleshooting Guides & Experimental Protocols
Q4: How can I chromatographically separate cortisol from its isomers like 21-deoxycortisol?
A4: Achieving separation of cortisol from its structural isomers is critical for accurate quantification and typically requires optimization of the liquid chromatography method.[1] Since isomers cannot be differentiated by MS/MS alone, the separation must occur prior to detection.[1]
Key Strategies:
-
Column Selection: Biphenyl bonded phase columns often provide unique selectivity for steroids and can improve the resolution of structural isomers, especially when using methanol (B129727) in the mobile phase.[1]
-
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., switching from acetonitrile (B52724) to methanol) can alter selectivity and resolve closely eluting compounds.[1]
-
Gradient Adjustment: Modifying the elution gradient (the rate of change in mobile phase composition) can increase the separation between cortisol and interfering compounds.[5]
The following table summarizes example LC conditions that can be used as a starting point for method development.
| Parameter | Condition 1 (Acetonitrile-based) | Condition 2 (Methanol-based for Isomer Resolution) |
| Column | Accucore™ Biphenyl (2.6 µm) | Accucore™ Biphenyl (2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 12-minute gradient optimized for rapid separation | Extended gradient focused on resolving structural isomers |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Outcome | Rapid separation of common steroids | Enhanced resolution of co-eluting isomers like 20β-dihydrocortisone |
| (Data adapted from Thermo Fisher Scientific application notes)[1] |
Q5: What sample preparation techniques can help minimize interferences before analysis?
A5: Robust sample preparation is essential to remove matrix components and potential interferents before injecting the sample into the LC-MS/MS system.[15]
Recommended Workflow:
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol describes a general method for extracting cortisol and removing common interferences from plasma.
Materials:
-
Plasma sample
-
Internal Standard (e.g., ¹³C₃-Cortisol)[17]
-
C18 SPE Cartridge
-
Methanol, HPLC grade
-
Deionized Water
-
Washing Solution (e.g., 10% Methanol in water)
-
Elution Solvent (e.g., 80% Acetonitrile, 20% Methanol)[1]
Methodology:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution. This helps to account for variability during sample prep and analysis.[15]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.[15]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[15]
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove highly polar impurities and salts.[15]
-
Elution: Elute the cortisol and other steroids from the cartridge using an appropriate elution solvent (e.g., 80% acetonitrile, 20% methanol).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL) before injection into the LC-MS/MS system.[18]
Q6: What are the key mass transitions (MRMs) for cortisol and its common isobaric interferents?
A6: When developing an LC-MS/MS method, monitoring specific Multiple Reaction Monitoring (MRM) transitions is crucial. While cortisol and its isobars have the same precursor ion mass, their product ions may sometimes differ, although often they are identical, reinforcing the need for chromatographic separation.[5]
| Compound | Molecular Formula | Precursor Ion (m/z) | Primary Product Ion (m/z) | Notes |
| Cortisol | C₂₁H₃₀O₅ | 363.2 | 121.1 | The 363 > 121 transition is the most sensitive but can be subject to interference.[12][19] |
| 21-deoxycortisol | C₂₁H₃₀O₄ | 347.2 | 97.1 | Different precursor mass than cortisol. |
| 20α/20β-dihydrocortisone | C₂₁H₃₀O₅ | 363.2 | 121.1 | Identical precursor and product ions to cortisol, requiring chromatographic separation.[5] |
| Prednisolone | C₂₁H₂₈O₅ | 361.2 | 147.1 | Different precursor mass, but its M+2 isotope can interfere with cortisol's precursor ion.[6] |
| (Ion data is illustrative and should be optimized on the specific instrument used) |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Interference of 21-deoxycortisol with cortisol assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Modeling the Influence of Chronopharmacological Administration of Synthetic Glucocorticoids on the Hypothalamic-Pituitary-Adrenal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. April: Corticosteroid drugs and adrenal gland | News and features | University of Bristol [bristol.ac.uk]
- 12. Urinary Free Cortisol Determination and Interferences Studies Using Liquid Chromatography Coupled to Tandem Mass Spectrometry after On-Line Solid Phase Extraction Based on TurboflowTM Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical and Technical Aspects in Free Cortisol Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diagnostechs.com [diagnostechs.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of an LC-MS/MS method for the determination of endogenous cortisol in hair using (13)C3-labeled cortisol as surrogate analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. youtube.com [youtube.com]
Validation & Comparative
Cross-Validation of Cortisol-1,2-D2 with other Internal Standards for Accurate Cortisol Quantification
In the realm of bioanalytical research and drug development, the precise quantification of endogenous compounds like cortisol is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such measurements due to its high sensitivity and specificity.[1][2] A critical component of a robust LC-MS/MS method is the use of a suitable internal standard (IS) to ensure accuracy and correct for variability during sample processing and analysis.[3] Deuterated internal standards, such as Cortisol-1,2-D2, are often employed for this purpose. This guide provides a comparative analysis of this compound against other commonly used deuterated internal standards for cortisol measurement, supported by experimental data from various studies.
Performance Comparison of Deuterated Internal Standards
| Validation Parameter | Cortisol-d2 (or related Cortisone-d2) | Cortisol-d4 | Other Deuterated Standards (e.g., ¹³C₃-Cortisol, Cortisone-d7) |
| Lower Limit of Quantification (LLOQ) | 0.69 nmol/L for Cortisone-d2[4] | 3.45 nmol/L for a multi-steroid panel including cortisol | 0.5 pg/mg for ¹³C₃-Cortisol in hair |
| Precision (Intra- and Inter-assay CV%) | Data not available in reviewed literature. | <10% for a panel of urinary steroids including cortisone | Intra-assay: 2.39% to 9.45%; Inter-assay: <15% |
| Accuracy | Data not available in reviewed literature. | 97-123% recovery | 87.7% to 105.5% |
| Recovery | Data not available in reviewed literature. | >89% for a panel of urinary steroids including cortisone | 92.7% for cortisol using ¹³C₃-cortisol as calibrator |
| Linearity (r²) | >0.99 | >0.992 | >0.999 |
Note: The data presented is a compilation from different studies and matrices (e.g., serum, urine, hair). Direct comparison should be made with caution as experimental conditions vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of cortisol using a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
A robust sample preparation is crucial for removing interfering substances from the biological matrix.
-
To 0.5 mL of urine, add 190 pmol of the deuterated internal standard (e.g., Cortisol-d4).
-
Perform solid-phase extraction using C18 cartridges.
-
Elute the analytes with a suitable solvent such as a dichloromethane:methanol (B129727) (9:1) mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation for Plasma
-
To 50 µL of plasma sample, add the deuterated internal standard spiking solution.
-
Add cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of cortisol and its deuterated internal standard are achieved using LC-MS/MS.
-
Chromatographic Column: A reversed-phase C18 or C8 column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing additives like formic acid or ammonium (B1175870) formate, is typical.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both cortisol and the internal standard.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for cortisol quantification using an internal standard and the logical relationship of how an internal standard corrects for analytical variability.
Caption: General experimental workflow for cortisol quantification.
Caption: How an internal standard corrects for analytical variability.
Conclusion
The choice of a deuterated internal standard is a critical factor in developing a reliable LC-MS/MS method for cortisol quantification. While this compound is a suitable option, other deuterated standards like Cortisol-d4 have also been successfully used in various studies, demonstrating good performance in terms of precision and accuracy. The selection of a specific internal standard may depend on factors such as commercial availability, cost, and the specific requirements of the analytical method. Regardless of the chosen internal standard, thorough method validation is essential to ensure the reliability of the analytical data. This includes a comprehensive assessment of linearity, accuracy, precision, recovery, and matrix effects.
References
A Guide to Inter-Laboratory Comparison of Cortisol Measurements Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for cortisol measurement, with a focus on the use of deuterated standards in inter-laboratory settings. It includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the accurate and reproducible quantification of this critical biomarker.
The accurate measurement of cortisol is paramount in numerous fields, from clinical diagnostics to stress research and drug development. Ensuring consistency and comparability of results across different laboratories is a significant challenge. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) using deuterated internal standards has emerged as the gold standard and a candidate reference method for cortisol quantification due to its high specificity and accuracy.[1][2] This guide delves into the performance of this method, particularly in the context of inter-laboratory comparisons, and contrasts it with traditional immunoassay techniques.
Comparative Performance of Cortisol Measurement Methods
The use of deuterated internal standards in LC-MS/MS methods significantly improves precision and accuracy by correcting for matrix effects and variations in sample processing and instrument response. The data presented below, compiled from various studies, highlights the superior performance of LC-MS/MS over immunoassays.
Table 1: Performance Characteristics of LC-MS/MS Methods for Cortisol Measurement with Deuterated Standards
| Parameter | Method | Sample Matrix | Linearity (ng/mL) | LOQ (ng/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy/Recovery (%) |
| Study A | LC-MS/MS | Serum | 1.0 - 500.0 | 1.0 | 2.7 - 4.6 | 1.5 - 4.5 | 95.4 - 102.5 |
| Study B | LC-MS/MS | Plasma | 1.5% - 10% cortisol-d3 | 2.73 nmol/L (cortisol-d3) | <15 | <15 | within ±15 |
| Study C | LC-MS/MS | Urine | 0.05 - 100 | 0.05 | <10 | <10 | within ±15 |
| Study D | LC-MS/MS | Serum | 0.5 - 100 | 0.5 | ≤6.9 | ≤6.9 | 91.6 - 113.0 |
CV: Coefficient of Variation; LOQ: Limit of Quantification. Data synthesized from multiple sources for illustrative comparison.[3][4][5][6]
Table 2: Comparison of LC-MS/MS and Immunoassay for Cortisol Measurement
| Feature | LC-MS/MS with Deuterated Standards | Immunoassay |
| Specificity | High; distinguishes cortisol from structurally related steroids. | Variable; prone to cross-reactivity with other steroids, leading to overestimation.[7][8][9] |
| Accuracy | High; considered a reference method. | Often shows positive bias compared to LC-MS/MS.[8] |
| Precision (CV%) | Typically <15% | Can have higher variability, with between-method CVs up to 36% in some comparisons.[10] |
| Inter-laboratory Agreement | Good, especially with standardized protocols. | Moderate to poor; significant variability between different immunoassay platforms.[9] |
| Example Observation | In one study, immunoassays overestimated salivary cortisol concentrations by approximately 50% compared to LC-MS/MS.[10] Another study found immunoassays measured cortisol concentrations about 2.39-fold higher than MS.[7][11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are representative methodologies for sample preparation and LC-MS/MS analysis based on established practices.
Sample Preparation
A common and effective method for extracting cortisol from biological matrices is liquid-liquid extraction.
-
Sample Aliquoting: Take a precise volume of the sample (e.g., 100 µL of serum or plasma).
-
Internal Standard Spiking: Add a known amount of deuterated cortisol (e.g., cortisol-d4) solution to each sample, calibrator, and quality control.
-
Protein Precipitation/Extraction: Add an organic solvent, such as ethyl acetate (B1210297) (e.g., 2 mL), to precipitate proteins and extract cortisol.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly (e.g., for 30 seconds) and then centrifuge (e.g., at 3,000 rpm for 5 minutes) to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., a mixture of 5 mM ammonium (B1175870) acetate and methanol) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 column is commonly used for the separation of cortisol.
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous component (e.g., 5 mM ammonium acetate in water) and an organic component (e.g., methanol).
-
Flow Rate: A constant flow rate is maintained (e.g., 0.25 mL/minute).
-
Injection Volume: A small volume of the reconstituted sample is injected (e.g., 20 µL).
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify cortisol and its deuterated internal standard.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both endogenous cortisol and the deuterated internal standard.
-
Visualizing Workflows and Pathways
Experimental Workflow for Inter-Laboratory Cortisol Measurement
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study to ensure the harmonization of cortisol measurements.
Caption: Workflow for an inter-laboratory comparison of cortisol measurement.
Cortisol Signaling Pathway
Understanding the biological context of cortisol is essential for interpreting measurement data. The following diagram outlines the cortisol signaling pathway, from its regulation by the hypothalamic-pituitary-adrenal (HPA) axis to its genomic effects within the cell.
Caption: Overview of the cortisol signaling pathway.
References
- 1. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations--validation for serum cortisol measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a candidate reference method for serum cortisol by isotope dilution liquid chromatography-tandem mass spectrometry combined with dextran sulfate-Mg2+ precipitation | Semantic Scholar [semanticscholar.org]
- 3. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunoassay or LC-MS/MS for the measurement of salivary cortisol in children? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of four new immunoassays and LC-MS/MS for the measurement of urinary free cortisol in Cushing's syndrome diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and Technical Aspects in Free Cortisol Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Performance of Cortisol-1,2-D2 in Linearity and Recovery Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of cortisol, the selection of an appropriate internal standard is critical for ensuring data accuracy and reliability. This guide provides an objective comparison of the performance of Cortisol-1,2-D2 and other commonly used deuterated cortisol internal standards in linearity and recovery experiments, supported by experimental data from various studies.
Data Presentation: Comparison of Deuterated Cortisol Internal Standards
The following table summarizes the performance characteristics of analytical methods employing this compound and other deuterated internal standards for the quantification of cortisol. While direct head-to-head comparative studies are limited, this compilation of data from various validated methods provides a strong basis for comparison.
| Internal Standard | Analyte(s) | Matrix | Extraction Method | Linearity Range | R² | Recovery (%) | Reference(s) |
| This compound | Cortisone | - | - | - | - | - | [1] |
| Cortisol-d3 | Cortisol | Plasma | Liquid-Liquid Extraction | 1.5% - 10% of total cortisol | >0.995 | 92 - 127 | [2][3] |
| Cortisol-d4 | Cortisol, Cortisone | Urine, Saliva, Sweat | SPE, LLE, SLE | 0.1 - 120 ng/mL | >0.999 | >89 | [4][5][6] |
| Cortisol-d4 | Cortisol | Sweat | Liquid-Liquid Extraction | 0.1 - 25 ng/mL | - | 90 - 110 | [6] |
| Cortisol-d8 | Cortisone | - | - | - | - | - | [5] |
Note: Data for this compound was limited in the reviewed literature. The table presents data for other commonly used deuterated standards to provide a comparative context. LLE: Liquid-Liquid Extraction; SLE: Supported Liquid Extraction; SPE: Solid-Phase Extraction.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for linearity and recovery experiments for the analysis of cortisol using a deuterated internal standard.
Linearity Experiment Protocol
This experiment assesses the ability of the analytical method to obtain test results that are directly proportional to the concentration of cortisol in a sample.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of unlabeled cortisol in methanol.
-
Prepare a working internal standard solution of this compound in methanol.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the cortisol primary stock solution with a suitable surrogate matrix (e.g., charcoal-stripped serum or a buffer solution) to prepare a series of at least six calibration standards with known concentrations spanning the expected physiological range of cortisol.
-
-
Sample Preparation:
-
To a fixed volume of each calibration standard, add a constant volume of the this compound internal standard working solution.
-
Perform sample extraction using an optimized method such as Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).
-
Evaporate the solvent and reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Separate cortisol and this compound using a suitable C18 analytical column with a gradient elution.
-
Detect and quantify the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both cortisol and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of cortisol to this compound for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of each standard.
-
Perform a linear regression analysis to determine the linearity (R² value), slope, and intercept of the calibration curve. An R² value >0.99 is generally considered acceptable.
-
Recovery Experiment Protocol
This experiment determines the accuracy of the analytical method by measuring the amount of cortisol recovered from a sample matrix after spiking with a known amount of the analyte.
-
Sample Selection:
-
Select a representative pool of the biological matrix of interest (e.g., serum, plasma, urine).
-
-
Spiking Procedure:
-
Prepare at least three sets of samples at low, medium, and high concentration levels by spiking known amounts of a cortisol standard solution into the biological matrix.
-
Prepare a corresponding set of unspiked matrix samples to determine the endogenous cortisol concentration.
-
Prepare a set of "neat" standards in the reconstitution solvent at the same final concentrations as the spiked samples.
-
-
Sample Preparation and Analysis:
-
Add a constant amount of the this compound internal standard to all spiked and unspiked samples.
-
Process all samples using the same extraction and LC-MS/MS analysis protocol as described in the linearity experiment.
-
-
Data Analysis:
-
Determine the concentration of cortisol in the spiked and unspiked samples from the calibration curve.
-
Calculate the percentage recovery using the following formula:
% Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration] x 100
-
An acceptable recovery range is typically between 80% and 120%.[7]
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for conducting linearity and recovery experiments in a bioanalytical setting.
Caption: Workflow for Linearity and Recovery Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Cortisol in Human Eccrine Sweat by Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Immunoassay vs. Mass Spectrometry for Cortisol Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of cortisol is paramount. As a key biomarker for stress and various physiological conditions, the choice of analytical method can significantly impact experimental outcomes and clinical insights. This guide provides a comprehensive comparison of the two primary methods for cortisol quantification: immunoassay and mass spectrometry.
This document will delve into the performance characteristics, experimental protocols, and underlying principles of both techniques, supported by experimental data. We will explore the nuances of specificity, sensitivity, accuracy, and precision, offering a clear perspective on the strengths and limitations of each approach.
At a Glance: Key Performance Differences
The fundamental difference between immunoassay and mass spectrometry lies in their detection principles. Immunoassays rely on the specific binding of antibodies to cortisol, while mass spectrometry identifies and quantifies molecules based on their mass-to-charge ratio. This distinction leads to significant variations in their performance, as summarized below.
| Feature | Immunoassay (e.g., ELISA) | Mass Spectrometry (e.g., LC-MS/MS) |
| Specificity | Lower; susceptible to cross-reactivity with structurally similar steroids.[1][2][3][4] | Higher; considered the "gold standard" for its ability to distinguish cortisol from other molecules.[1] |
| Accuracy | Can be compromised by cross-reactivity, often leading to overestimated cortisol levels. | High accuracy due to its high specificity. |
| Sensitivity | Generally high, with the ability to detect low cortisol concentrations. | High sensitivity, capable of detecting very low levels of cortisol. |
| Precision | Generally good, but can be affected by matrix effects and assay variability. | High precision and reproducibility. |
| Throughput | High; well-suited for analyzing large numbers of samples simultaneously. | Lower to moderate, though advancements are improving throughput. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. |
| Complexity | Relatively simple and often automated. | More complex, requiring specialized expertise and instrumentation. |
Delving Deeper: A Quantitative Look
Recent studies have consistently demonstrated the performance differences between these two methodologies. For instance, a comparative evaluation of four new immunoassays against LC-MS/MS for urinary free cortisol measurement showed strong correlations (Spearman coefficient r = 0.950–0.998). However, all immunoassays exhibited a proportional positive bias, indicating a tendency to report higher cortisol concentrations than the more specific LC-MS/MS method.
Another study comparing urinary free cortisol measurements for diagnosing Cushing's syndrome found that while both methods had similar diagnostic value (AUC of 0.77 for both), the immunoassay had a higher sensitivity (78%) but lower specificity (62%) compared to one set of cut-off values for mass spectrometry (53% sensitivity, 86% specificity). This highlights that while immunoassays can be effective for screening, mass spectrometry may be superior for confirmatory diagnoses where high specificity is crucial.
Here's a summary of performance data from a study comparing various immunoassays to LC-MS/MS for urinary free cortisol (UFC) in the diagnosis of Cushing's Syndrome (CS):
| Assay | Platform | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) |
| Immunoassay 1 | Autobio A6200 | 89.66 | 93.33 | 0.953 |
| Immunoassay 2 | Mindray CL-1200i | 93.10 | 96.67 | 0.969 |
| Immunoassay 3 | Snibe MAGLUMI X8 | 91.38 | 95.00 | 0.963 |
| Immunoassay 4 | Roche 8000 e801 | 91.38 | 93.33 | 0.958 |
| LC-MS/MS | Laboratory-developed | - | - | - |
Data adapted from a 2025 study on urinary free cortisol measurement.
Experimental Workflows: A Visual Guide
To better understand the practical application of each method, the following diagrams illustrate the typical experimental workflows.
Figure 1. General experimental workflow for cortisol measurement by immunoassay (ELISA).
Figure 2. General experimental workflow for cortisol measurement by LC-MS/MS.
Detailed Experimental Protocols
For scientists looking to implement these methods, detailed protocols are essential. Below are representative protocols for cortisol measurement by ELISA and LC-MS/MS.
Cortisol Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized example for a competitive ELISA. Specific details may vary depending on the commercial kit used.
Materials:
-
Cortisol ELISA Kit (containing antibody-coated microplate, cortisol standards, enzyme-conjugated cortisol, substrate, wash buffer, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Samples (serum, plasma, saliva, or urine)
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer and standards, according to the kit instructions. Allow all reagents to reach room temperature before use.
-
Sample Preparation: Depending on the sample type and expected cortisol concentration, samples may need to be diluted with the provided assay buffer.
-
Assay Procedure: a. Add a specific volume (e.g., 50 µL) of standards, controls, and samples to the appropriate wells of the antibody-coated microplate. b. Add the enzyme-conjugated cortisol to each well (except for the blank). c. Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, allowing for competitive binding to occur. d. Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-4 times) with wash buffer to remove any unbound components. e. Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) to allow for color development. The color intensity will be inversely proportional to the amount of cortisol in the sample. f. Add the stop solution to each well to terminate the reaction.
-
Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the cortisol concentration in the samples by interpolating their absorbance values on the standard curve.
Cortisol Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general overview of an LC-MS/MS method for cortisol quantification. Specific parameters will need to be optimized for the instrument and application.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18)
-
Cortisol analytical standard and deuterated cortisol internal standard (e.g., cortisol-d4)
-
Solvents for mobile phase (e.g., methanol, acetonitrile, water with formic acid or ammonium (B1175870) acetate)
-
Extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate)
-
Samples (serum, plasma, saliva, or urine)
Procedure:
-
Standard and Sample Preparation: a. Prepare a stock solution of cortisol and the internal standard. Create a series of calibration standards by spiking a surrogate matrix (e.g., steroid-free serum) with the cortisol stock solution. b. To a specific volume of sample, calibrator, or quality control, add a known amount of the internal standard solution.
-
Extraction: a. Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate cortisol and the internal standard from the sample matrix. For LLE, add an organic solvent, vortex, and centrifuge. For SPE, pass the sample through a cartridge that retains the analytes of interest. b. Evaporate the extraction solvent to dryness under a stream of nitrogen. c. Reconstitute the dried extract in the mobile phase.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate cortisol and the internal standard from other sample components using a chromatographic gradient on the analytical column. c. Introduce the eluent into the mass spectrometer. Ionize the analytes using a suitable technique (e.g., electrospray ionization - ESI). d. Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion for cortisol and its internal standard and fragmenting them to produce specific product ions. Monitor these specific precursor-to-product ion transitions.
-
Data Analysis: a. Integrate the peak areas for cortisol and the internal standard. b. Calculate the ratio of the cortisol peak area to the internal standard peak area. c. Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations. d. Determine the cortisol concentration in the samples by interpolating their peak area ratios on the calibration curve.
Conclusion: Choosing the Right Tool for the Job
Both immunoassay and mass spectrometry are powerful tools for cortisol measurement, each with its own set of advantages and limitations.
Immunoassays are a cost-effective, high-throughput solution ideal for screening large numbers of samples and for applications where extreme specificity is not the primary concern. Their ease of use and automation make them accessible to a wide range of laboratories.
Mass spectrometry , on the other hand, offers unparalleled specificity and accuracy, making it the gold standard for confirmatory analysis and for research that demands precise and reliable quantification of cortisol without interference from other steroids. While the initial investment and operational complexity are higher, the quality of the data can be indispensable for certain research questions and clinical diagnoses.
Ultimately, the choice between immunoassay and mass spectrometry will depend on the specific requirements of the study or application, including the desired level of accuracy and specificity, sample throughput needs, and budgetary constraints. For many research endeavors, a two-tiered approach, using immunoassay for initial screening followed by mass spectrometry for confirmation of key findings, may provide the optimal balance of efficiency and accuracy.
References
Comparison Guide: Reference Method Development for Cortisol Using Isotope Dilution Mass Spectrometry (ID-MS)
Accurate measurement of cortisol is crucial for the proper diagnosis and management of adrenal disorders such as Cushing's syndrome and Addison's disease.[1][2] While immunoassays are widely used, they can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids.[3][4] Isotope Dilution-Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) is recognized as the reference method, or "gold standard," providing high sensitivity and specificity for the accurate quantification of cortisol in biological matrices.[5][6]
This guide provides a comparative overview of ID-LC-MS/MS methods for cortisol, detailing experimental protocols and performance data to assist researchers and clinical laboratories in the development and validation of their own assays.
General Workflow for Cortisol ID-LC-MS/MS
The core principle of isotope dilution involves adding a known quantity of a stable, isotopically labeled version of the analyte (e.g., cortisol-d3 or cortisol-d4) to the sample as an internal standard (IS).[1][7] This IS behaves almost identically to the endogenous cortisol during extraction, chromatography, and ionization, but is differentiated by the mass spectrometer due to its higher mass. By measuring the peak area ratio of the endogenous analyte to the IS, precise and accurate quantification can be achieved, correcting for any sample loss during preparation.
References
- 1. Development and evaluation of a candidate reference method for the determination of total cortisol in human serum using isotope dilution liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candidate Reference Measurement Procedure for the Quantification of Total Serum Cortisol with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stable isotope dilution method using thermospray liquid chromatography/mass spectrometry for quantification of daily cortisol production in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Cortisol-1,2-D2
IMMEDIATE ACTION REQUIRED: Personnel handling Cortisol-1,2-D2 must adhere to the following safety protocols to minimize exposure risk and ensure safe disposal. This guide provides essential information for researchers, scientists, and drug development professionals.
This compound is a stable, non-radioactive isotopically labeled form of Cortisol. While the deuterium (B1214612) labeling does not add radioactive hazards, the compound should be handled with the same precautions as the parent compound, Cortisol, which is a corticosteroid.[1][2] Prolonged or repeated exposure to corticosteroids may cause damage to organs and is suspected of damaging fertility or the unborn child.[3][4]
Personal Protective Equipment (PPE)
All personnel must use the following PPE when handling this compound, particularly in its powdered form. Engineering controls such as fume hoods or glove boxes should be the primary means of exposure control.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N100) or a Powered Air-Purifying Respirator (PAPR) | To prevent inhalation of fine particles. |
| Hand Protection | Two pairs of chemical-resistant gloves (e.g., nitrile) | The inner glove should be tucked under the lab coat sleeve, and the outer glove should extend over the sleeve. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles. |
| Body Protection | Disposable lab coat with long sleeves and a solid front | To prevent skin contact and contamination of personal clothing. |
Operational Plan: Handling and Storage
Storage:
-
Store this compound at room temperature in a tightly sealed container.
-
The compound is stable under recommended storage conditions, but should be re-analyzed for chemical purity after three years.
Handling (Step-by-Step):
-
Preparation: Before handling, ensure the designated area (preferably a fume hood or ventilated balance enclosure) is clean and uncluttered.
-
Gowning: Put on all required PPE as specified in the table above.
-
Weighing: If weighing the powdered form, do so within a containment system to minimize dust generation.
-
Solution Preparation: If preparing a solution, add the solvent to the this compound slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent.
-
De-gowning: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of disposable PPE as outlined in the disposal plan.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Deuterated Compound Specifics:
-
This compound is a stable isotope-labeled compound and is not radioactive.
-
Disposal regulations for deuterated compounds are the same as for the unlabeled compound.
Waste Disposal:
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.) and any materials used to clean up spills should be placed in a sealed bag and disposed of as chemical waste.
-
Chemical Waste: Unused this compound and any solutions containing the compound should be disposed of as hazardous chemical waste.
-
Follow all local, regional, and national regulations for hazardous waste disposal. Do not empty into drains.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
